Product packaging for L-Serine N-Carboxyanhydride(Cat. No.:CAS No. 33043-54-8)

L-Serine N-Carboxyanhydride

Cat. No.: B585464
CAS No.: 33043-54-8
M. Wt: 131.087
InChI Key: KVUIJQRUDVLWAI-REOHCLBHSA-N
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Description

Historical Development of NCA Chemistry

The journey of NCA chemistry began in the early 20th century. In 1906, Hermann Leuchs reported the first synthesis of α-amino acid N-carboxyanhydrides. tandfonline.comrsc.org The original "Leuchs method" involved the heating of N-alkoxycarbonyl amino acid chlorides under vacuum, which caused them to cyclize into the corresponding NCA. wikipedia.orgmdpi.com While groundbreaking, this method required relatively high temperatures that could lead to the decomposition of some NCA products. wikipedia.org

A more direct and widely adopted approach, the "Fuchs-Farthing" method, was developed later. This technique involves the direct phosgenation of unprotected amino acids. tandfonline.commdpi.com Over the years, safety and handling concerns associated with gaseous phosgene (B1210022) led to the adoption of its liquid (diphosgene) and solid (triphosgene) derivatives, which are easier to handle stoichiometrically and are now commonly used for NCA synthesis. mdpi.com Further refinements have focused on improving monomer purity, which is critical as contaminants can interfere with polymerization, and developing moisture-tolerant synthesis routes to broaden the accessibility and scalability of NCA production. tandfonline.compku.edu.cn

Significance of L-Serine N-Carboxyanhydride (L-Ser NCA) as a Monomer

This compound (L-Ser NCA) is a particularly significant monomer due to the reactive hydroxyl (-OH) group on its side chain. This functional handle allows for the creation of a wide array of functional polypeptides with tailored properties. While the unprotected hydroxyl group can sometimes lead to side reactions, its presence is key to the monomer's versatility. mdpi.com

The ability to modify this side chain, for instance by attaching oligo-ethylene glycol (OEG) groups, allows for the synthesis of water-soluble poly(L-serine) derivatives. illinois.edu These polymers are of great interest as "PEG-mimics" or "polysaccharide-mimics" for biomedical applications, where they can form specific secondary structures, such as β-sheets, which are stable against changes in pH and temperature. illinois.eduacs.org Furthermore, L-Ser NCA is a crucial precursor for synthesizing glycopolypeptides, where carbohydrate moieties are attached to the serine side chain. These materials are being investigated for applications in cancer immunotherapy, as they can be designed to activate specific lectin receptors on immune cells. escholarship.org The resulting polypeptides often exhibit low cytotoxicity and can act as cell-penetrating materials, highlighting the monomer's importance in developing advanced biomaterials. acs.org

Scope and Research Focus of L-Ser NCA Studies

Current research on L-Ser NCA is primarily focused on achieving precise control over the polymerization process and exploiting its side-chain functionality to create sophisticated polymer architectures. A major goal is the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity). nih.govrsc.org This is pursued through the development of controlled/"living" ring-opening polymerization techniques.

Key research areas include:

Advanced Initiator Systems: While primary amines are traditional initiators, their use can lead to side reactions and limited control. nih.govillinois.edu Consequently, significant effort is dedicated to developing alternative initiators, such as transition metal complexes and specific organocatalysts, that mediate polymerization with higher fidelity. rsc.orgresearchgate.net

Functional Polymer Synthesis: Researchers are actively exploring the post-polymerization modification of the serine hydroxyl group. For example, water-soluble poly(L-serine)s with charged side-chains have been synthesized via the polymerization of an O-pentenyl-L-serine NCA, followed by a "click" chemistry reaction (thiol-ene) to attach functional groups. acs.org

Block Copolymers and Self-Assembly: L-Ser NCA is used to create block copolymers, where a block of poly(L-serine) is combined with other polymer blocks. These materials can self-assemble in solution to form structures like vesicles and micelles, which have potential applications in drug delivery. nsf.gov

Optimization of Reaction Conditions: Studies continue to investigate the effects of reaction parameters such as temperature, pressure, and solvent on the polymerization of serine-based NCAs. Lowering the temperature and conducting reactions under high vacuum have been shown to be effective in suppressing side reactions and improving control over the final polymer structure. researchgate.net

The table below summarizes and compares different research approaches to the polymerization of serine-based NCAs, highlighting the evolution from traditional methods to more controlled systems.

Initiator/Method Monomer Key Research Finding Resulting Polymer Properties
Primary Amine (e.g., n-hexylamine)O-benzyl-L-serine NCAPolymerization at 0°C shows better control and fewer side reactions compared to room temperature. researchgate.netModerate control over molecular weight, potential for side reactions.
(PMe₃)₄CoEG-grafted L-serine NCAAllows for the synthesis of water-soluble polymers that can form β-sheet structures upon solvent manipulation. illinois.eduGood water solubility, controlled formation of secondary structures.
PEG-NH₂O-pentenyl-L-serine NCAEnables the creation of block copolymers (PEG-b-poly(L-serine)) that can be functionalized post-polymerization. acs.orgAmphiphilic block copolymers, precursors to functional materials.
Transition Metal InitiatorsGlycosylated-serine NCAsFacilitates the synthesis of well-defined glycopolypeptides with controllable lengths for immunomodulatory applications. escholarship.orgTrue glycopolypeptides with potential for activating immune cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO4 B585464 L-Serine N-Carboxyanhydride CAS No. 33043-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIJQRUDVLWAI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717468
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33043-54-8
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for L Serine N Carboxyanhydride and Its Derivatives

Classical Preparation Routes

The traditional methods for synthesizing amino acid N-carboxyanhydrides have been foundational in the field of polymer chemistry. These routes, while effective, often involve hazardous reagents and require careful control of reaction conditions to ensure high yield and purity of the final product.

Leuchs Method Principles

The Leuchs method, first reported by Hermann Leuchs, is a classical approach to synthesizing NCAs. wikipedia.orggoogle.com This method involves the cyclization of N-alkoxycarbonyl or N-methoxycarbonyl amino acid chlorides under vacuum at elevated temperatures, typically between 50-70 °C. wikipedia.org The general principle involves the intramolecular condensation of an N-protected amino acid derivative. While historically significant, the high temperatures required for this cyclization can lead to the decomposition of some NCAs. wikipedia.orgillinois.edu

A key challenge with the Leuchs method is the presence of impurities that can arise from the halogenating agents used, such as thionyl chloride, phosphorus trichloride (B1173362), or phosphorus pentachloride. mdpi.com These impurities can interfere with subsequent polymerization reactions. mdpi.com Despite these challenges, the Leuchs method remains a relevant synthetic route, particularly for certain N-substituted NCAs where it can offer higher yields and purity. rsc.org

Reagent TypeExamplesPotential Impurities
Halogenating AgentsThionyl chloride (SOCl₂), Phosphorus trichloride (PCl₃), Phosphorus pentachloride (PCl₅), Phosphorus tribromide (PBr₃)Alkyl halides, residual halogenating agents, HCl

Fuchs-Farthing Method and Derivatives

The Fuchs-Farthing method is a widely employed alternative for the preparation of NCAs, which involves the direct phosgenation of unprotected α-amino acids. google.commdpi.com This method is often favored as it can produce pure NCA monomers with good yields and without significant racemization. mdpi.com The mechanism involves the reaction of the amino acid with phosgene (B1210022), leading to the formation of the N-carboxyanhydride ring. mdpi.com

However, a significant drawback of this method is the generation of hydrogen chloride (HCl) as a byproduct. mdpi.com HCl can cause ring-cleavage of the newly formed NCA, leading to the formation of undesirable α-isocyanate acid chlorides. mdpi.com Therefore, controlling the concentration of HCl during the synthesis is critical. The choice of solvent can also play a significant role in the success of the Fuchs-Farthing synthesis. mdpi.com

The core of the Fuchs-Farthing method is the use of phosgene (COCl₂), a highly toxic gas. mdpi.comacs.org The reaction is typically carried out by bubbling phosgene gas through a suspension of the amino acid in a suitable solvent. google.com Due to the hazardous nature of phosgene, significant efforts have been made to develop safer and more manageable phosgenation techniques. This has led to the widespread adoption of phosgene substitutes.

To circumvent the challenges of handling gaseous phosgene, liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate) have emerged as safer and more convenient alternatives. mdpi.comgoogle.com These reagents are easier to handle and can be used in stoichiometric amounts, offering greater control over the reaction. mdpi.com Triphosgene, in particular, is often preferred as it is a stable, crystalline solid that can be weighed and handled with greater ease than both phosgene and diphosgene. acs.orgnih.gov In the presence of a catalyst or upon heating, triphosgene decomposes to generate three equivalents of phosgene in situ, which then reacts with the amino acid to form the NCA. rsc.org The use of triphosgene has been successfully applied to the synthesis of a variety of NCAs, including those of L-alanine, L-leucine, and various protected amino acids. google.com

Phosgene SourcePhysical StateKey Advantages
PhosgeneGasHighly reactive
DiphosgeneLiquidEasier to handle than phosgene
TriphosgeneSolidStable, easy to handle, allows for stoichiometric control
Phosgenation Techniques

Synthesis of Side-Chain Protected L-Serine N-Carboxyanhydrides

The hydroxyl group in the side chain of L-serine is reactive and can interfere with the polymerization of the NCA. Therefore, it is often necessary to protect this functional group prior to NCA formation and polymerization. acs.orgnih.gov

O-Benzyl-L-Serine N-Carboxyanhydride (Bn-Ser NCA) Synthesis

A common strategy for protecting the hydroxyl group of L-serine is through benzylation, forming O-benzyl-L-serine. This protected amino acid can then be converted to its corresponding N-carboxyanhydride, O-Benzyl-L-Serine NCA (Bn-Ser NCA). The synthesis of O-benzyl-L-serine itself can be achieved through a multi-step process involving the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group. rsc.org

The synthesis of Bn-Ser NCA from O-benzyl-L-serine typically follows the Fuchs-Farthing methodology, often employing triphosgene as the phosgenating agent in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). researchgate.net The reaction is generally heated to facilitate the formation of the NCA ring. researchgate.net In one documented procedure, O-benzyl-L-serine is reacted with triphosgene in THF at 65°C. researchgate.net Another approach involves the diazotization of O-benzyl-L-serine with sodium nitrite (B80452) in an acidic aqueous solution, followed by cyclization of the resulting α-hydroxy acid with phosgene. nih.govacs.org This latter method has been reported to produce colorless crystalline Bn-Ser NCA in a 50% yield after recrystallization. nih.gov A patent also describes obtaining O-benzyl-L-serine N-carboxyanhydride in a 68% yield. google.com

Starting MaterialReagentsReported Yield
O-benzyl-L-serineTriphosgene, THFNot specified in this source researchgate.net
O-benzyl-L-serineSodium nitrite, Sulfuric acid, Phosgene50% nih.gov
Not specifiedNot specified68% google.com

Other Ether-Protected Serine NCA Derivatives (e.g., O-pentenyl-L-serine N-carboxyanhydride)

Ether-based protecting groups provide stability and can be selected for their specific reactivity in post-polymerization modifications. The pentenyl group, for instance, is valuable for its ability to undergo thiol-ene "click" reactions.

Etherification: The first step involves the etherification of N-Boc-L-serine (Boc-Ser-OH) with 5-bromo-1-pentene. This reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base to deprotonate the hydroxyl and carboxyl groups. nih.gov

Deprotection: The resulting compound, Boc-O-pentenyl-L-serine, is then deprotected by removing the tert-butyloxycarbonyl (Boc) group. This is achieved using a solution of hydrochloric acid (HCl) in dioxane. nih.gov

Cyclization: The final step is the cyclization of the O-pentenyl-L-serine amino acid into its corresponding NCA. This is accomplished using triphosgene in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for approximately 16 hours. nih.gov

The resulting O-pentenyl-L-serine NCA is a light yellow liquid that is soluble in various organic solvents like THF, ethyl acetate (B1210297), and chloroform (B151607), but insoluble in hexane. nih.gov Purification is typically performed using silica (B1680970) gel chromatography. nih.gov The subsequent ring-opening polymerization of this monomer, followed by thiol-ene reactions on the pentenyl side chains, allows for the synthesis of water-soluble poly(L-serine)s with charged side-chain functional groups. acs.orgnih.govresearchgate.netfigshare.com

Interactive Data Table: Synthesis of O-pentenyl-L-serine NCA
StepReactantsReagents/SolventsKey ConditionsProductYield
1. EtherificationBoc-Ser-OH, 5-bromo-1-penteneSodium Hydride, DMFRoom temperature, 16 hBoc-O-pentenyl-L-serine-
2. DeprotectionBoc-O-pentenyl-L-serineHCl/Dioxane-O-pentenyl-L-serine-
3. CyclizationO-pentenyl-L-serineTriphosgene, Anhydrous THFRoom temperature, 16 hO-pentenyl-L-serine NCA83% nih.gov

Glycosylated Serine N-Carboxyanhydrides

Glycosylated polypeptides, which mimic natural glycoproteins, are of significant interest for biomedical applications. Their synthesis often relies on the polymerization of glycosylated NCAs (glycoNCAs). While direct synthesis on serine is complex, methodologies developed for similar hydroxy-amino acids like threonine are directly applicable.

A common strategy involves:

Glycosylation of the Amino Acid: The protected amino acid (e.g., N-Boc-L-threonine) is reacted with a protected sugar halide (e.g., acetobromo-α-D-galactose) in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). researchgate.net

NCA Formation: The resulting glycosylated amino acid is then converted to the NCA using a phosgenating agent.

Another approach focuses on creating serine NCA monomers that are functionalized for post-polymerization glycosylation. chemrxiv.org A serine NCA bearing a methylaminooxy group can be synthesized, which allows for the later attachment of complex oligosaccharides that have a free reducing end. This method avoids the need for a reactive linker on the glycan. chemrxiv.org The resulting polymers can be analyzed by size-exclusion chromatography (SEC) and diffusion-ordered spectroscopy (DOSY) NMR to confirm the high degree of functionalization. chemrxiv.org

Interactive Data Table: Glycosylated NCA Synthesis Strategies
StrategyMonomerKey FeaturesPost-Polymerization Step
Direct GlycoNCA Polymerization2,3,4,6-tetraacetyl-β-galactose-threonine NCA acs.orgSugar moiety attached prior to polymerization.Deprotection of sugar acetyl groups.
Post-Polymerization GlycosylationSerine NCA with methylaminooxy group chemrxiv.orgFunctional group for specific ligation is on the monomer.Conjugation with reducing oligosaccharides (e.g., 6-sialyl lactose).

Phosphorylcholine-Modified Serine N-Carboxyanhydrides

Phosphorylcholine (B1220837) (PC) is a highly desirable functional group for creating biomimetic and biocompatible materials due to its presence in cell membranes. However, the direct synthesis of a serine NCA monomer containing the PC group is fraught with challenges.

Detailed Research Findings: Research has shown that the direct incorporation of the phosphorylcholine group into an L-serine NCA monomer is difficult. nih.govacs.org The resulting poly(L-phosphorylcholine serine) was found to be unstable upon synthesis. nih.govacs.orgescholarship.org This instability is likely due to side reactions, such as β-elimination, which are favored in serine derivatives. escholarship.org

To overcome this, a successful synthetic approach was developed that combines the polymerization of a functional NCA precursor with a subsequent, efficient post-polymerization modification. nih.govacs.org The strategy for the closely related poly(L-phosphorylcholine homoserine) highlights this approach:

Precursor NCA Synthesis: A Boc-L-serine derivative is synthesized where the hydroxyl group is modified with a precursor to the PC group. For instance, a phosphoramidite (B1245037) reagent can be used to create a protected phosphate (B84403) group on the serine side chain. escholarship.org

NCA Formation: The modified amino acid is then cyclized to form the NCA using a reagent like phosgene or triphosgene. escholarship.org

Polymerization: The functionalized NCA is polymerized. Cobalt-based initiators like Co(PMe₃)₄ have been used successfully, as they avoid potential side reactions at the side-chain that might occur with amine initiators. escholarship.org

Post-Polymerization Modification: The protecting groups on the side chain of the resulting polypeptide are removed, and the final phosphorylcholine group is installed. For example, a benzyl (B1604629) protecting group can be removed, followed by reaction with aqueous trimethylamine (B31210) to yield the final PC-functionalized polypeptide. escholarship.org

Advanced Synthetic Strategies

Traditional NCA synthesis requires stringent anhydrous and inert atmospheric conditions due to the sensitivity of the NCA ring to moisture and acid. Recent advancements have focused on developing more robust, scalable, and user-friendly methods.

Moisture-Tolerant and Open-Vessel Approaches

A significant hurdle in NCA production is the need for dry solvents and specialized equipment like Schlenk lines or gloveboxes. pku.edu.cnnih.gov A breakthrough method has been developed that allows for the synthesis of unprotected NCAs in the open air and in the presence of moisture. pku.edu.cnnih.gov

Detailed Research Findings: This robust method employs epoxy compounds, such as propylene (B89431) oxide or epichlorohydrin (B41342), as ultra-fast scavengers for the hydrogen chloride (HCl) that is generated during the phosgenation and ring-closure step. pku.edu.cnnih.gov The rapid removal of HCl is crucial as it prevents the acid-catalyzed decomposition and polymerization of the newly formed NCA ring, even under moist conditions. pku.edu.cnchemrxiv.org

This strategy has proven effective for the synthesis of over 30 different NCAs, including challenging ones with unprotected reactive side groups like the hydroxyl group of serine. pku.edu.cnnih.gov The synthesis of L-serine NCA has been successfully demonstrated using L-serine, triphosgene, and propylene oxide in a dioxane solvent. epo.org This approach not only simplifies the reaction setup but also facilitates purification, sometimes allowing for the use of normal column chromatography in air. chemrxiv.org

Large-Scale Synthesis Considerations

Transitioning NCA synthesis from the laboratory bench to a larger, industrial scale introduces challenges related to reaction control, heat management, and purification.

Detailed Research Findings: The Fuchs-Farthing method, using phosgene or its safer solid equivalent, triphosgene, is the most common basis for contemporary NCA synthesis. researchgate.netmdpi.com For large-scale preparations (>100 g), a key issue is the removal of impurities without resorting to methods like recrystallization or glovebox-based flash chromatography, which are not easily scalable. researchgate.net A simple and effective solution is the filtration of the crude NCA solution through a pad of diatomaceous earth (Celite). This technique effectively removes many impurities and provides highly purified NCAs suitable for producing high molecular weight polymers. researchgate.net

Another scalable approach involves a photo-on-demand phosgenation reaction. In this method, a mixture of chloroform (CHCl₃) and acetonitrile (CH₃CN) containing the amino acid is photo-irradiated, generating phosgene in situ. This technique has been used to synthesize various NCAs on a gram scale. acs.org Running reactions at ambient temperature, where possible, can also be advantageous for large-scale synthesis as it simplifies the process and can sometimes lead to higher isolated yields. researchgate.net

Purification Techniques for L-Serine N-Carboxyanhydrides

The purity of the NCA monomer is paramount for achieving controlled polymerization and obtaining well-defined polypeptides. Several techniques are employed, chosen based on the physical properties of the specific NCA derivative and the scale of the synthesis.

Detailed Research Findings:

Recrystallization: This is a traditional and highly effective method for purifying solid NCAs. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution. However, this method is often time-consuming and can be difficult for NCAs that are oils, low-melting solids, or have a poor tendency to crystallize. acs.org

Flash Column Chromatography: For NCAs that are difficult to purify by recrystallization, flash chromatography on silica gel is a rapid and general alternative. acs.orgresearchgate.netnih.gov This technique is effective at removing all common impurities from a wide variety of NCAs, including those with both hydrophilic and hydrophobic side chains. nih.gov Traditionally, this process required the use of extensively dried silica gel and anhydrous solvents inside a glovebox. researchgate.net However, with the advent of moisture-tolerant synthesis methods, it is sometimes possible to perform flash chromatography using regular solvents under ambient air. chemrxiv.org

Filtration: For large-scale synthesis, where recrystallization or chromatography may be impractical, filtration through diatomaceous earth (Celite) offers a scalable solution. This method is particularly effective for removing insoluble impurities generated during the reaction. researchgate.net

The choice of purification method is critical. For instance, O-pentenyl-L-serine NCA, which is a liquid, is purified by silica gel chromatography using a hexane/ethyl acetate gradient, with the silica gel being pre-dried under vacuum. nih.gov

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental technique for purifying solid NCAs. escholarship.org The process relies on the differential solubility of the NCA and impurities in a given solvent system at varying temperatures. For many NCAs that are high-melting solids, repeated recrystallization under anhydrous conditions is the most common method to achieve the high purity required for controlled polymerization. escholarship.org However, the presence of certain byproducts can hinder crystallization. escholarship.org

The selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the NCA sparingly at room temperature but completely at a higher temperature, while impurities should remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of NCAs include tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, and dioxane. nih.govnih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified NCA crystallizes out of the solution and can be collected by filtration.

In some synthesis protocols, the product is isolated via precipitation. nih.gov After the reaction is complete and the solvent is removed, a non-solvent is added to the crude residue, causing the desired NCA product to precipitate while impurities remain dissolved. For instance, after workup, a product might be precipitated from a solution by adding an excess of water or another solvent in which the NCA is insoluble. google.com

Flash chromatography over silica gel has also emerged as a powerful alternative to recrystallization, particularly for NCAs that are difficult to crystallize, such as those that are oily or have low melting points. researchgate.netacs.org This technique can effectively separate the NCA from common synthesis-related impurities. researchgate.net For example, a derivative of L-Serine NCA, O-pentenyl-L-serine NCA, was purified using silica gel chromatography with a hexane-ethyl acetate gradient. nih.gov

Table 1: Examples of Recrystallization and Purification Protocols for NCAs

NCA DerivativeProtocolSolventsOutcomeCitation
γ-Benzyl-L-glutamate NCARecrystallizationNot specifiedPure product obtained at 84% yield without needing a glovebox. chemrxiv.orgpku.edu.cn
O-Pentenyl-L-serine NCASilica Gel ChromatographyHexane / Ethyl Acetate (gradient)Purified light yellow liquid product. nih.gov
O-Pentenyl-L-serinePrecipitation/WashingDiethyl EtherSolid precipitate collected by centrifuge and purified by washing. nih.gov
General NCAsRecrystallizationTetrahydrofuran (THF) / HexaneCrude product was recrystallized three times to afford white crystals. nih.gov
γ-Benzyl-L-glutamate NCAPrecipitationWaterThe product solution in DMF was precipitated into an excess of water. google.com

Removal of Impurities (e.g., HCl salts, 2-isocyanatoacyl chlorides)

The synthesis of NCAs, often achieved through the reaction of an amino acid with phosgene or its derivatives like triphosgene, generates several impurities that must be meticulously removed. epo.orgmdpi.com The most common and problematic impurities are hydrogen chloride (HCl) and 2-isocyanatoacyl chlorides. escholarship.orgmdpi.com

Removal of HCl Salts

Hydrogen chloride is a significant byproduct of the cyclization reaction. mdpi.com Its presence is detrimental as it can catalyze the acid-catalyzed decomposition and premature polymerization of the NCA monomer. chemrxiv.orgmdpi.com Furthermore, residual chloride ions can act as initiators in certain polymerization solvents, leading to uncontrolled reactions. escholarship.org Therefore, the complete removal of HCl and any resulting amino acid hydrochloride salts is essential. researchgate.net

Several strategies are employed to eliminate HCl:

Acid Scavengers: A modern and highly effective method involves the use of an acid scavenger, such as an epoxide like propylene oxide, during the synthesis. chemrxiv.org Propylene oxide rapidly and irreversibly reacts with HCl to form volatile and easily removable chloropropanol (B1252657) isomers, preventing the accumulation of acid in the reaction mixture. chemrxiv.org This allows for the synthesis and workup to be performed under less stringent conditions, even in the presence of some moisture. chemrxiv.orgpku.edu.cn

Aqueous Washing: A traditional method involves washing the NCA solution (typically in a solvent like ethyl acetate) with water or a mild aqueous base such as sodium bicarbonate at 0 °C. escholarship.orgmdpi.com This procedure neutralizes and extracts the HCl into the aqueous phase. mdpi.com However, this method carries the risk of introducing water, which can itself initiate polymerization, and may lead to the formation of difficult-to-separate emulsions. escholarship.org

Biphasic Systems: An in-situ purification approach utilizes a biphasic system, such as dichloromethane/water. pnas.org In this system, the impurities, including HCl salts, are extracted into the aqueous phase while the NCA remains in the organic phase for subsequent polymerization. pnas.org

Removal of 2-Isocyanatoacyl Chlorides

The reaction between excess phosgene and the amino acid can lead to the formation of 2-isocyanatoacyl chlorides. escholarship.orgsciencepublishinggroup.com These electrophilic contaminants are highly reactive and can quench the initiator or inhibit chain growth during polymerization, making their removal critical. escholarship.org

The primary method for removing 2-isocyanatoacyl chlorides is through careful and often repeated recrystallization. escholarship.org These impurities are frequently oily in nature and can hinder the crystallization of the NCA, sometimes necessitating an initial purification step before successful crystallization can be achieved. escholarship.org Flash chromatography is also an effective method for separating these types of impurities from the desired NCA product. researchgate.net

Ring Opening Polymerization Rop of L Serine N Carboxyanhydrides

Fundamental Polymerization Mechanisms

The ROP of NCAs, including L-serine NCA, can proceed through several competing pathways. The two most recognized mechanisms are the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). illinois.eduresearchgate.net The prevalence of one mechanism over the other is dictated by factors such as the nature of the initiator and the reaction environment.

The normal amine mechanism is a nucleophilic ring-opening chain growth process. illinois.edu It is the desired pathway for achieving controlled polymerization, leading to polypeptides with predictable molecular weights and narrow molecular weight distributions. researchgate.netuoi.gr The process is initiated by a nucleophile, typically a primary amine, which attacks the C5 carbonyl carbon of the NCA ring. rsc.org This is followed by the opening of the anhydride (B1165640) ring and subsequent decarboxylation to generate a new primary amine terminus on the growing polymer chain. This newly formed amine end-group then continues to propagate the polymerization by attacking another NCA monomer. nih.gov

The NAM pathway is favored under conditions that suppress side reactions, such as lower reaction temperatures and high vacuum, which helps to remove carbon dioxide and shift the equilibrium towards the active amino propagating species. researchgate.netrsc.org The successful control over the polymerization via the NAM allows for the synthesis of block copolymers through sequential monomer addition. uoi.gr

In contrast to the NAM, the activated monomer mechanism is initiated by the deprotonation of the NCA monomer itself, typically at the N-H position, by a basic species. illinois.edursc.org This creates a highly nucleophilic NCA anion, which then attacks another neutral NCA monomer to initiate polymerization. illinois.edu This mechanism often leads to poor control over the polymerization process, resulting in polypeptides with higher than predicted molecular weights and broad molecular weight distributions. rsc.org

The AMM is generally favored when using initiators that are more basic than they are nucleophilic, such as tertiary amines or hindered secondary amines. rsc.orgnih.gov The basicity of primary amines can also lead to the deprotonation of NCAs, causing side reactions that proceed via the AMM. nih.govacs.org This competition between the NAM and AMM pathways is a significant challenge in achieving controlled polymerization of NCAs. researchgate.net

The balance between the nucleophilicity and basicity of the initiator is a critical factor in determining the dominant polymerization mechanism. illinois.edunih.gov

High Nucleophilicity/Low Basicity: Initiators with high nucleophilicity and relatively low basicity, such as primary amines, are ideal for promoting the NAM. illinois.edursc.org Their primary mode of action is the nucleophilic attack on the NCA ring, leading to a controlled, chain-growth polymerization. rsc.org

Low Nucleophilicity/High Basicity: Conversely, initiators with low nucleophilicity and high basicity, like tertiary amines and alkoxides, tend to favor the AMM. illinois.edunih.gov These initiators are more effective at deprotonating the NCA monomer than at directly attacking the carbonyl carbon, leading to the formation of the activated monomer species. illinois.edursc.org

The choice of initiator, therefore, directly influences the "living" character of the polymerization. A well-chosen initiator with the appropriate nucleophilicity-to-basicity ratio is essential for minimizing side reactions and achieving polypeptides with well-defined structures.

Activated Monomer Mechanism (AMM)

Initiator Systems for Controlled Polymerization

The selection of an appropriate initiator system is paramount for achieving controlled ROP of L-serine N-carboxyanhydrides. Amine-based initiators are widely studied and utilized for this purpose.

Amines are the most common class of initiators for NCA ROP due to their ready availability and the fact that the initiator becomes incorporated into the final polypeptide chain. illinois.edunih.gov

Primary amines are the most frequently used initiators for NCA polymerization due to their favorable balance of nucleophilicity and basicity, which promotes the NAM. illinois.edunih.gov They are considered general-purpose initiators capable of polymerizing a wide range of NCA monomers. illinois.edu The initiation step involves the primary amine attacking the C5 carbonyl of the NCA, leading to a living polymer chain with a primary amine terminus that continues to propagate. rsc.orgnih.gov

However, the classical primary amine-initiated polymerization can be slow and is susceptible to side reactions, particularly those involving the AMM due to the inherent basicity of the amine. nih.gov To mitigate these issues and achieve better control, polymerizations are often conducted under specific conditions, such as at low temperatures (e.g., 0°C) or under high vacuum, to suppress side reactions. researchgate.netnih.gov For instance, studies on the polymerization of various NCAs, including O-benzyl-L-serine NCA, have shown that lowering the reaction temperature is effective in enhancing polymerization control by favoring the NAM. researchgate.netrsc.org Research has also demonstrated that conducting the polymerization under a high vacuum can accelerate the rate for certain monomers by efficiently removing CO2, thereby favoring the active amine propagating species. rsc.org

For example, the polymerization of Nε-trifluoroacetyl-l-lysine NCA initiated by hexylamine (B90201) at 20°C resulted in a significant portion of "dead" polymer chains due to side reactions. However, decreasing the temperature to 0°C led to a product with 99% living chains, highlighting the critical role of temperature in controlling the polymerization initiated by primary amines. uoi.gr

Tertiary Amine Catalyzed Polymerization

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the ROP of NCAs, which is highly desirable for biomedical applications. rsc.org Various organic molecules have been explored as catalysts to enhance the control and efficiency of the polymerization.

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the zwitterionic ROP of NCAs. mdpi.comresearchgate.net This method allows for the synthesis of both linear and cyclic polypeptides with controlled molecular weights and narrow polydispersities. researchgate.net The polymerization is typically fast, often reaching high conversion within minutes. mdpi.comnih.gov

NHCs can catalyze the random copolymerization of different NCAs, enabling the creation of complex copolypeptide sequences. mdpi.comnih.govresearchgate.net For example, the NHC-catalyzed copolymerization of L-alanine NCA with O-benzyl-L-serine NCA (Bn-Ser NCA) has been demonstrated. mdpi.comnih.gov The reactivity ratios indicated that the resulting poly(Bn-Ser-co-Ala) had a random placement of monomer units. mdpi.comnih.gov

Table 1: NHC-Catalyzed Copolymerization of Ala NCA and Bn-Ser NCA

Monomer Feed Ratio (Ala:Bn-Ser)Polymer Composition (Ala:Bn-Ser)Conversion (%)
75:2580:20>90
50:5060:40>90
25:7535:65>90

Data derived from studies on NHC-catalyzed copolymerization of various NCAs. mdpi.comresearchgate.net

Thiourea-based organocatalysts, often used in combination with a base or an initiator, have shown great promise in controlling the ROP of NCAs. These catalysts operate through hydrogen bonding, which can activate the NCA monomer and stabilize the propagating chain end. nih.govrsc.org

One notable system involves the use of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (TU-S) in conjunction with an aminoalcohol initiator. nih.gov This dual catalytic system allows for the simultaneous activation of the NCA monomer and reversible deactivation of the polymer chain-end, leading to a highly controlled polymerization. nih.gov This approach has been successful in producing well-defined linear polypeptides with a range of molecular weights and low polydispersity values. nih.gov

More recently, a tripodal tri-thiourea catalyst combined with sodium thiophenolate has been developed for the fast and selective anionic ROP of NCAs, yielding polypeptides with narrow molecular weight distributions (Mw/Mn < 1.2). researchgate.net This system is proposed to operate via a living anionic polymerization mechanism, where the tri-thiourea structure stabilizes the propagating carbamate (B1207046) anion. researchgate.net Bifunctional thiourea (B124793) catalysts have also been designed to catalyze the ROP of NCAs while simultaneously fixing the released carbon dioxide into valuable cyclic carbonates. sioc-journal.cn

Beyond NHCs and thioureas, other organic molecules have been investigated as catalysts for the ROP of L-Serine NCAs.

Fluorinated Alcohols: Systems like 1,3-bis(2-hydroxyhexafluoroisopropyl)benzene (1,3-Bis-HFAB) have been shown to catalyze the ROP of NCAs without the need for a cocatalyst. nih.gov This catalyst is believed to form multiple dynamic hydrogen bonds with the initiator, monomer, and propagating chain, leading to a fast and selective polymerization. nih.gov

Conjugated Cationic Catalysts: A novel class of catalysts based on cation-dipole interactions has been developed to accelerate primary amine-initiated NCA polymerization. nih.govacs.org These catalysts can activate the NCA monomer and the carbamate intermediate while moderately passivating the primary amine initiator, resulting in a fast and controlled polymerization of NCAs to produce high molecular weight polypeptides. nih.gov

Pyridine (B92270) Derivatives: Pyridine and its derivatives can act as non-protic nucleophilic initiators for the zwitterionic ROP of NCAs. rsc.org Adducts of pyridine with acids like mandelic acid have been used to suppress racemization during the polymerization of certain NCAs. frontiersin.org

Thiourea-Based Catalysis

Metal-Complex Initiators

The use of transition-metal complexes as initiators for the ROP of NCAs represents a significant advancement over traditional methods, offering improved control over the polymer's chain length and a narrower distribution of molecular weights. mdpi.com These initiators operate through a distinct mechanism compared to conventional amine initiators, leading to the synthesis of well-defined polypeptides. mdpi.com

Transition metal complexes, particularly those of cobalt and nickel, have been effectively employed to produce polypeptides with controlled molecular weights (ranging from 500 to 500,000 g/mol ) and narrow polydispersity indices (Mw/Mn < 1.2). illinois.edu The success of these initiators is attributed to the formation of chelating metallacyclic intermediates, which appears to be a general requirement for achieving a living polymerization of NCAs. illinois.edu

Cobalt complexes, such as those of the (PMe3)4Co type, have proven to be efficient initiators for NCA polymerization. mdpi.com Similarly, nickel(0) complexes can be used to generate well-defined bromo-functionalized homopolypeptides. mdpi.com The mechanism involves the metal migrating along the growing polymer chain while being held by a robust chelate at the active end. illinois.edu This control allows for the sequential addition of different NCA monomers to create block copolypeptides with defined sequences and compositions. illinois.edu

Yttrium initiators have also been noted for their high activity and stereospecificity in the ring-opening polymerization of other cyclic monomers, suggesting their potential in the controlled polymerization of NCAs as well. nih.gov

A significant drawback of using metal-complex initiators is the potential for metal residues to remain in the final polypeptide product, which can raise toxicity concerns for biomedical applications. nih.govrsc.org Therefore, the removal of these metal ions is a crucial post-polymerization step. mdpi.com

Transition Metal Complexes (e.g., Cobalt, Yttrium)

Kinetic and Mechanistic Studies of ROP

Understanding the kinetics and mechanism of the ROP of L-serine N-carboxyanhydride is essential for controlling the polymerization process and tailoring the properties of the resulting polypeptide.

The kinetics of NCA polymerization can be complex, often exhibiting different behaviors depending on the initiator, monomer, and reaction conditions. researchgate.net For some NCAs, the polymerization rate is influenced by the removal of carbon dioxide (CO2), a byproduct of the ring-opening reaction. mdpi.com Conducting the polymerization under a nitrogen flow has been shown to promote the polymerization rate, allowing for high monomer conversion in hours rather than days. mdpi.com This method also offers control over the polymerization rate by adjusting the nitrogen flow rate. mdpi.com

Kinetic studies of ROP initiated by primary amines have revealed a first-order dependence of the polymerization rate on both the monomer and initiator concentrations, which is consistent with the normal amine mechanism (NAM). rsc.org In contrast, some catalytic systems show more complex kinetic profiles. For example, a conjugated cationic catalyst demonstrated a two-stage propagation process, which is thought to be related to the transition of the polypeptide chain from a random coil to an α-helical conformation during growth. nih.gov

Detailed kinetic data from a study on the polymerization of γ-benzyl-L-glutamate NCA is presented below:

Catalyst Concentration (mol%)Observed Rate Constant (k_obs, h⁻¹)Number-Average Molecular Weight (M_n, kg/mol )Polydispersity (Đ)
00.08--
0.5-22.21.06
1---
3---
42.9022.21.06
6---
8---

This table is based on data for γ-benzyl-L-glutamate NCA polymerization and is illustrative of kinetic studies in this field. nih.gov

Reaction conditions play a critical role in the kinetics and control of NCA polymerization. Lowering the reaction temperature and conducting the polymerization under high vacuum have been demonstrated to be effective strategies for suppressing side reactions and enhancing control, particularly when using primary amine initiators. rsc.orgresearchgate.net

For certain NCAs, a lower pressure (e.g., 1 × 10−5 bar) can lead to a considerable increase in the polymerization rate. researchgate.net However, for other NCAs, including O-benzyl-L-serine, no significant effect from lower pressure was observed. researchgate.net For these monomers, side reactions are more significant at 20 °C, making a lower temperature of 0 °C preferable. researchgate.net

The choice of solvent is also crucial. For instance, the polymerization of hydroxyproline (B1673980) NCA in DMSO is proposed to proceed via activation of the hydroxyl group by a tertiary amine, which then initiates the polymerization. chemrxiv.org The polymerization of some NCAs can even be conducted in the presence of water under specific conditions, which can influence the initiation and propagation steps. chemrxiv.org

The following table summarizes the effect of pressure on the polymerization of different NCAs:

NCA MonomerEffect of Lower Pressure (1 × 10⁻⁵ bar) on RateRecommended Polymerization Temperature
γ-benzyl-L-glutamate (BLG)Considerably faster-
Nε-benzyloxycarbonyl-L-lysine (ZLL)Considerably faster-
L-alanine (Ala)Considerably faster-
β-benzyl-L-aspartate (BLA)No significant effect0 °C
O-benzyl-L-serine (BLS)No significant effect0 °C
O-benzyl-L-threonine (BLT)No significant effect0 °C

This table illustrates the differential effect of pressure on various NCA monomers. researchgate.net

The rate-determining step (RDS) in the normal amine mechanism of NCA polymerization has been a subject of debate, with evidence suggesting it can be either the initial carbonyl addition or the subsequent decarboxylation, depending on the specific monomer, initiator, and conditions. researchgate.netfrontiersin.org

For some NCAs, where the removal of CO2 affects the polymerization rate, it is suggested that decarboxylation is the RDS. rsc.org However, for other systems, the nucleophilic addition of the amine to the NCA is considered rate-limiting. rsc.org Recent DFT calculations for the reaction between L-alanine or sarcosine (B1681465) derived NCAs and an amine initiator indicated that the nucleophilic addition of the amine to the NCA is indeed the RDS, rather than the ring-opening or decarboxylation steps. rsc.org The steric bulk of N-substituents on the NCA can also influence the rate, with more sterically hindered groups leading to a slower polymerization, which is consistent with the nucleophilic addition being the rate-limiting step. rsc.org

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the complex mechanisms of the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs), including those of L-serine derivatives. frontiersin.orgnih.gov These theoretical studies provide detailed insights into reaction pathways, transition states, and the thermodynamic and kinetic factors governing the polymerization process, which are often difficult to capture through experimental methods alone. frontiersin.orgnih.gov

DFT calculations have been instrumental in understanding the "normal amine mechanism" (NAM), which is a primary pathway in amine-initiated ROP. nih.gov For instance, studies on model systems like alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA) have detailed the energetics of the initiation and propagation steps. frontiersin.org These calculations reveal the Gibbs free energy profiles for the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, subsequent ring-opening, and decarboxylation. nih.gov For the reaction between L-alanine or sarcosine derived NCAs with primary or secondary amines, DFT calculations have shown that the rate-determining step is the nucleophilic addition of the amine to the NCA, rather than the ring-opening or decarboxylation steps. rsc.org

Furthermore, computational approaches have been used to investigate the role of different initiators and catalysts. For example, DFT studies have explored the mechanism of ROP initiated by trimethylsilyl (B98337) (TMS) containing amines. frontiersin.orgnih.gov These calculations have shown that the transfer of the TMS group is thermodynamically more favorable than proton transfer, leading to the "NAM-TMS mechanism". frontiersin.orgnih.gov This provides a theoretical basis for the successful use of TMS-amines in achieving living/controlled ROP of NCAs. frontiersin.orgnih.gov

The influence of catalysts on the polymerization kinetics has also been a focus of DFT studies. nih.gov For example, in the presence of a conjugated cationic catalyst, DFT calculations demonstrated a significant reduction in the energy barrier for the nucleophilic attack of the primary amine on the NCA. nih.gov The catalyst was shown to activate the C5 carbonyl of the NCA through a cation-dipole interaction, thereby lowering the transition state energy. nih.gov Additionally, these calculations indicated that the catalyst assists in the decarboxylation step, further accelerating the polymerization rate. nih.gov

DFT calculations have also shed light on the formation of cyclic monomers from N-alkyl(thio)carbonyl halogenides, which are key intermediates in NCA synthesis. frontiersin.orgnih.gov By modeling the reaction pathways, researchers can predict the most likely structures of these highly reactive intermediates. frontiersin.org

Control over Polymerization Process

Achieving control over the ring-opening polymerization of L-serine N-carboxyanhydrides is crucial for the synthesis of well-defined polypeptides with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific architectures like block copolymers. acs.orgnih.govillinois.edu Control is primarily challenged by the occurrence of side reactions that can lead to chain termination and transfer events. illinois.edu

Achieving Living Polymerization Characteristics

Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to propagate remains active for a long period and there is no irreversible chain termination or transfer. acs.orgnih.govillinois.edu In the context of NCA ROP, achieving living characteristics allows for the synthesis of polypeptides with controlled molecular weights and low polydispersity indices (PDI or Đ). acs.orgnih.gov It also enables the preparation of block copolymers by sequential addition of different NCA monomers. acs.orgillinois.edu

Several strategies have been developed to achieve living polymerization of NCAs, including those derived from L-serine. nih.govillinois.eduacs.org One of the key breakthroughs was the use of transition metal initiators. nih.gov These initiators have been shown to facilitate the living polymerization of various NCAs, including glycosylated-L-lysine NCAs, to produce well-defined, high molecular weight glycopolypeptides. nih.gov Similarly, new phosphonate-containing NCA monomers have been synthesized and polymerized in a living manner to high molecular weights with narrow chain length distributions. acs.orgnih.govacs.org

The use of specific organocatalysts and initiators can also promote living polymerization. For instance, trimethylsilyl (TMS)-containing compounds like N-trimethylsilyl amines have been successfully employed to initiate the living/controlled ROP of NCAs. nih.gov The mechanism involves a silyl (B83357) group transfer that helps to control the reactivity of the propagating chain end. rsc.org More recently, a conjugated cationic catalyst was shown to enable highly controlled NCA polymerization, affording polypeptides with predictable molecular weights and narrow dispersities (Đ ≈ 1.06). nih.gov

Controlling reaction conditions is another critical factor. Conducting polymerizations under high vacuum has been shown to minimize impurities that can cause side reactions, thereby promoting living characteristics. illinois.edu Lowering the reaction temperature, for example to 0°C, can also effectively suppress side reactions and enhance polymerization control via the normal amine mechanism. researchgate.nettue.nlrsc.org

The successful synthesis of block copolymers is a strong indicator of a living polymerization system. illinois.edu For example, the synthesis of a tetrablock copolypeptide with a polydispersity of 1.3 was achieved by combining high-vacuum and low-temperature methods. researchgate.netrsc.org

Minimizing Side Reactions and Termination Pathways

The primary obstacle to achieving controlled ROP of L-serine NCAs is the prevalence of side reactions that lead to premature termination of the growing polymer chains or uncontrolled initiation events. illinois.edu These side reactions result in polymers with broad molecular weight distributions and limit the synthesis of complex architectures like block copolymers. illinois.edu

Chain transfer reactions are a significant side reaction in NCA polymerization. rsc.orgillinois.edu One common form of chain transfer is intramolecular transamidation, which results in the formation of cyclic polypeptides alongside the desired linear chains. rsc.org Another issue is the deprotonation of the NCA monomer by the basicity of primary amine initiators, which can lead to side reactions via the activated monomer mechanism. nih.gov

The choice of solvent can have a profound impact on the polymerization process. N,N-dimethylformamide (DMF), a commonly used solvent for NCA polymerization, can also act as a termination agent. rsc.orgresearchgate.net Polymerizations conducted in DMF often yield polypeptides with N-formyl-terminated chains, which is a result of the solvent reacting with the growing polymer end. rsc.orgresearchgate.net However, studies have shown that lowering the reaction temperature to 0°C can significantly decrease this termination reaction with DMF. tue.nl

Macrocyclization is a specific type of chain transfer event where the growing polymer chain end attacks a functional group on its own backbone, leading to the formation of a cyclic polymer and the termination of linear chain growth. rsc.orgacs.org This intramolecular reaction can compete with the intermolecular propagation of the polymer chain, particularly at low monomer concentrations. acs.org While not extensively detailed specifically for L-serine NCA in the provided context, macrocyclization is a known phenomenon in the ROP of other NCAs and related cyclic monomers. rsc.orgacs.org For instance, the polymerization of salicylic (B10762653) acid O-carboxyanhydride has been observed to produce cyclic polysalicylides. acs.org The propensity for macrocyclization is influenced by factors such as the conformational preorganization of the polymer chain, which can bring the reactive ends into proximity. acs.org

Racemization Studies

The stereochemical integrity of the α-carbon is a critical factor in the synthesis of polypeptides, as racemization can significantly alter the polymer's secondary structure and biological properties. In the context of the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), the potential for racemization is a known concern, particularly under certain reaction conditions.

While the ROP of many NCA monomers can proceed with no detectable racemization at the chiral centers, the choice of initiator and reaction conditions plays a pivotal role. illinois.edu The acidity of the α-proton in the NCA ring makes it susceptible to abstraction by basic species. Initiators that are more basic than they are nucleophilic, such as some tertiary amines and alkoxides, can increase the risk of racemization. illinois.edu

Studies on the closely related O-carboxyanhydrides (OCAs) have shown that polymerization mediated by bases can be accompanied by epimerization. The degree of racemization was observed to increase with the basicity of the catalyst. nih.gov For instance, the use of a Lewis pair catalyst, combining a Lewis acid with a base, resulted in severe epimerization (with isotacticity below 80%) during the polymerization of certain OCAs. nih.gov Similarly, the use of highly basic 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst has been noted to cause significant racemization of OCA monomers, leading to atactic polymers. bham.ac.uk

For the specific case of L-serine N-carboxyanhydrides, particularly those with protected side chains like O-benzyl-L-serine NCA, the general principles of NCA polymerization apply. mdpi.com The "Fuchs-Farthing" method, which involves the direct phosgenation of the free α-amino acid, is a widely used strategy for synthesizing NCA monomers with good yield and no racemization. mdpi.com Maintaining stereochemical purity during the subsequent polymerization step requires careful selection of an initiator system that minimizes the basicity of the reaction medium to prevent the abstraction of the α-proton. illinois.edu

Chemoenzymatic Polymerization as an Alternative for Poly(L-serine)

Chemoenzymatic polymerization (CEP) has emerged as a promising and environmentally benign alternative for the synthesis of poly(L-serine), circumventing some of the major drawbacks associated with the traditional ring-opening polymerization of NCAs. nih.govacs.org This method notably allows for the synthesis of poly(L-serine) without the need for side-group protection, a tedious but necessary step in conventional chemical synthesis. nih.govresearchgate.net

The process typically employs a protease, such as papain, as a catalyst for the polymerization of L-serine esters (e.g., L-serine ethyl ester or L-serine methyl ester) in an aqueous medium. nih.govresearchgate.net Proteases, which naturally catalyze the hydrolysis of peptide bonds, can also facilitate the aminolysis of amino acid esters under specific conditions, such as high monomer concentrations, leading to polypeptide formation. nih.govresearchgate.net This enzymatic approach is highly regio- and stereoselective, preserving the stereochemistry of the L-serine monomer. nih.gov

A key advantage of CEP is its operation in aqueous solutions, which contrasts sharply with the large amounts of organic solvents required for NCA synthesis and polymerization. nih.gov Furthermore, it avoids the use of toxic reagents like phosgene (B1210022) or triphosgene (B27547), which are often necessary for the synthesis of the NCA monomers. nih.govacs.org

Research has demonstrated the successful synthesis of poly(L-serine) via the papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt). nih.gov The resulting polymer, obtained as a precipitate, was found to have a degree of polymerization ranging from 5 to 22. nih.govresearchgate.netacs.orgmdpi.com Spectroscopic analysis confirmed that the obtained poly(L-serine) predominantly forms a β-sheet structure. nih.govacs.org

The efficiency of the chemoenzymatic polymerization is highly dependent on reaction parameters such as pH and monomer concentration. nih.gov

Effect of pH: The reaction pH significantly influences the yield of poly(L-serine). Polymerization of Ser-OEt proceeds in a basic pH range of 7.5 to 9.5, with the maximum yield of the polymer precipitate achieved at an optimized pH of 8.5. nih.govresearchgate.netacs.org At pH values below 7.0 or above 10.0, precipitation is minimal, as the reaction tends to form water-soluble oligo(L-serine). nih.gov Alkaline conditions are generally favorable for the aminolysis reaction due to the pKa of the monomer's amine groups.

Effect of Monomer Concentration: The initial monomer concentration is another critical factor affecting the polymer yield. Studies on the polymerization of Ser-OEt at a fixed pH of 8.5 showed that the yield could be significantly improved by optimizing the monomer concentration. nih.govresearchgate.netacs.org The maximum yield was obtained at a concentration of 1.5 M. nih.govresearchgate.net At concentrations below 0.5 M or above 1.75 M, the formation of a precipitate was substantially reduced, likely due to the preferential formation of water-soluble oligomers. nih.govresearchgate.netacs.org

Table 1: Effect of pH on the Chemoenzymatic Polymerization of L-Serine Ethyl Ester (Data based on studies with a fixed monomer concentration of 1 M)

pH Polymer Yield Observation
< 7.5 Minimal Formation of water-soluble oligo(L-serine) nih.gov
7.5 - 9.5 Precipitate Formed Polymerization proceeds nih.gov
8.5 Maximum Optimal pH for precipitate yield nih.govresearchgate.netacs.org
> 9.5 Minimal Formation of water-soluble oligo(L-serine) nih.gov

Table 2: Effect of Monomer Concentration on the Chemoenzymatic Polymerization of L-Serine Ethyl Ester (Data based on studies conducted at an optimized pH of 8.5)

Monomer Concentration (M) Precipitate Yield (%) Observation
< 0.5 Minimal Formation of water-soluble oligo(L-serine) researchgate.netacs.org
0.5 20.4% Yield improves with increasing concentration nih.govresearchgate.net
1.5 56.9% Maximum yield observed nih.govresearchgate.netacs.org
> 1.75 Minimal Formation of water-soluble oligo(L-serine) researchgate.netacs.org

While chemoenzymatic polymerization offers a greener and simpler route to poly(L-serine), the molecular weights of the resulting polymers are typically lower than those achieved through ROP of NCAs. nih.gov This is likely due to the precipitation of the polymer during the enzymatic process, which limits further chain elongation. nih.gov

Polypeptide Architectures and Functional Materials Derived from L Serine N Carboxyanhydride

Synthesis of Poly(L-serine) Homopolymers

The synthesis of poly(L-serine) can be approached by either polymerizing the unprotected monomer or by using a protected monomer followed by a deprotection step. The choice of strategy significantly impacts the polymerization process and the properties of the resulting polymer.

Unprotected Poly(L-serine) Synthesis

The direct polymerization of unprotected L-serine NCA presents a significant challenge due to the reactivity of the hydroxyl side group, which can interfere with the polymerization process. Historically, this has necessitated the use of protecting groups. However, recent advancements have enabled the synthesis of unprotected NCAs under specific conditions. A robust method has been developed for producing unprotected NCA monomers, including those with reactive functional groups like hydroxyls, in the open air and in the presence of moisture. chemrxiv.org This method utilizes propylene (B89431) oxide or epichlorohydrin (B41342) as an acid scavenger to prevent the acid-catalyzed decomposition of the NCA monomer, which is a common issue under hydrous conditions. chemrxiv.org

While direct ring-opening polymerization of unprotected Ser-NCA is less common, chemoenzymatic polymerization of L-serine esters offers an alternative route to unprotected poly(L-serine) in aqueous media. acs.orgnih.gov For instance, papain-catalyzed polymerization of L-serine ethyl ester (Ser-OEt) or L-serine methyl ester (Ser-OMe) can yield poly(L-serine) without the need for side-group protection. nih.gov This enzymatic approach proceeds in a basic aqueous solution and produces poly(L-serine) with a degree of polymerization ranging from 5 to 22. nih.gov

Side-Chain Functionalized Poly(L-serine)

A more common and versatile approach to poly(L-serine)-based materials involves the polymerization of L-serine NCA monomers with protected or pre-functionalized side chains. This strategy prevents side reactions and allows for the introduction of a wide range of chemical functionalities.

The hydroxyl group of serine can be modified prior to the formation of the NCA ring. Common protecting groups include benzyl (B1604629) and tert-butyl. acs.org For example, O-benzyl-L-serine NCA can be synthesized by reacting O-benzyl-L-serine with triphosgene (B27547). nih.gov This protected monomer can then be polymerized, followed by a deprotection step to yield poly(L-serine).

Alternatively, the side chain can be functionalized with groups that impart specific properties to the final polymer. For instance, O-pentenyl-L-serine N-carboxyanhydride has been synthesized and polymerized to create water-soluble poly(L-serine)s. nih.govresearchgate.net The pentenyl group can be further modified post-polymerization via thiol-ene reactions to introduce charged groups. nih.govresearchgate.net This allows for the creation of materials with interesting solution conformations and cell-penetrating properties. nih.gov

Phosphonate-containing L-serine analogues have also been developed. The synthesis of phosphonate-containing α-amino acid N-carboxyanhydrides allows for the preparation of well-defined phosphonate-containing polypeptides. acs.org These polymers can exhibit pH-responsive conformational changes, making them suitable for stimuli-responsive materials. acs.org

Functional GroupMonomer NamePolymerization MethodPost-Polymerization ModificationReference
Benzyl (protecting group)O-benzyl-L-serine NCARing-opening polymerizationDeprotection to yield poly(L-serine) nih.gov
PentenylO-pentenyl-L-serine NCARing-opening polymerizationThiol-ene reaction to introduce charged groups nih.govresearchgate.net
PhosphonatePhosphonate-containing serine NCALiving polymerizationNot applicable acs.org

Copolymerization Strategies with L-Serine N-Carboxyanhydride

Copolymerization of L-serine NCA with other NCA monomers is a powerful tool for creating polypeptide materials with tunable properties and complex architectures. Both random and block copolymers have been successfully synthesized.

Random Copolymerization Studies

Random copolymers incorporating L-serine have been synthesized to create materials with averaged properties derived from the constituent monomers. An example is the random copolymerization of O-benzyl-L-serine NCA (Bn-Ser NCA) with L-alanine NCA (Ala NCA) using N-heterocyclic carbene (NHC) catalysts. nih.govresearchgate.netnih.govmdpi.com These reactions are typically carried out in solvents like tetrahydrofuran (B95107) (THF). nih.govmdpi.com The copolymerization of Ala NCA with Bn-Ser NCA has been shown to reach over 30% conversion within 10 minutes. nih.gov The composition of the resulting copolymer is dependent on the feed ratio of the two monomers. mdpi.com

Comonomer 1Comonomer 2CatalystSolventKey FindingReference
O-benzyl-L-serine NCAL-alanine NCAN-heterocyclic carbene (NHC)Tetrahydrofuran (THF)Copolymerization reached >30% conversion in 10 min. nih.gov
γ-benzyl-L-glutamate NCAO-benzyl-L-serine NCABenzylamineN,N-dimethylformamide (DMF)Random copolymers were formed with compositions close to the feed ratio. tue.nl

Block Copolymer Synthesis (e.g., Sequential Monomer Addition)

Block copolymers containing poly(L-serine) segments can be synthesized by the sequential addition of different NCA monomers to a living polymerization system. This method allows for the creation of well-defined polymer architectures. For example, block copolymers of poly(ethylene glycol) (PEG) and poly(O-pentenyl-L-serine) have been synthesized by using an amine-terminated PEG as a macroinitiator for the ring-opening polymerization of O-pentenyl-L-serine NCA. nih.gov

Similarly, block copolymers of γ-benzyl-L-glutamate and O-benzyl-L-serine have been prepared by sequential monomer addition. tue.nl The synthesis is typically carried out at low temperatures (e.g., 0 °C) in a solvent like N,N-dimethylformamide (DMF) to maintain control over the polymerization. tue.nl This controlled nature allows for the synthesis of block copolymers with predictable block lengths and low polydispersity. tue.nlillinois.edu

Block 1Block 2Initiator/MacroinitiatorSolventKey FeatureReference
Poly(ethylene glycol) (PEG)Poly(O-pentenyl-L-serine)mPEG-NH₂N,N-dimethylformamide (DMF)Synthesis of a water-soluble block copolymer. nih.gov
Poly(γ-benzyl-L-glutamate)Poly(O-benzyl-L-serine)BenzylamineN,N-dimethylformamide (DMF)Successful synthesis of a well-defined polypeptide block copolymer. tue.nl
Poly(L-serine)Poly(α-hydroxy acid)Not specifiedNot specifiedFormation of nanoparticles for drug delivery. upc.edu

Reactivity Ratio Determinations in Copolymerization

Understanding the reactivity ratios of comonomers is crucial for predicting and controlling the composition and microstructure of copolymers. For the random copolymerization of O-benzyl-L-serine NCA (Bn-Ser NCA, monomer 1) and L-alanine NCA (Ala NCA, monomer 2), the reactivity ratios have been determined using the Kelen–Tüdos method. nih.govmdpi.com

The determined reactivity ratios were r₁(Bn-Ser NCA) = 0.25 and r₂(Ala NCA) = 4.43. mdpi.com The product of the reactivity ratios (r₁ * r₂) was 1.108. mdpi.com Since r₁ < 1 and r₂ > 1, it indicates that Ala NCA is more reactive than Bn-Ser NCA towards the propagating chain ends. mdpi.com This results in a copolymer that has a higher proportion of Ala NCA units in a random arrangement. nih.govmdpi.com

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Method of DeterminationReference
O-benzyl-L-serine NCAL-alanine NCA0.254.431.108Kelen–Tüdos mdpi.com

Diverse Polypeptide Topologies

Linear Polypeptide Architectures

Linear polypeptides are the most fundamental architecture, consisting of a single, unbranched chain of amino acid residues. nih.gov The synthesis of linear poly(L-serine) and its derivatives is typically achieved through the ring-opening polymerization of the corresponding L-Serine NCA initiated by a primary amine. illinois.edunih.gov The process involves the sequential addition of NCA monomers to the growing polymer chain. mdpi.com

The choice of initiator and reaction conditions, such as temperature, plays a crucial role in controlling the polymerization and minimizing side reactions. nih.govescholarship.org For instance, polymerizations carried out at 0 °C have been shown to reduce the formation of undesirable byproducts. mdpi.com While the direct polymerization of unprotected L-Serine NCA is challenging, methods using protected serine derivatives, such as O-benzyl-L-serine NCA, are more common. acs.orgescholarship.org The resulting protected polypeptide can then be deprotected to yield poly(L-serine).

Table 1: Synthesis Methods for Linear Poly(L-serine) Derivatives

Polymerization Method Monomer Initiator/Catalyst Key Features
Ring-Opening Polymerization O-benzyl-L-serine NCA Primary amines Well-controlled polymerization, requires subsequent deprotection.
Chemoenzymatic Polymerization L-serine ethyl ester Papain Proceeds in aqueous media without side-chain protection. nih.govacs.org

Branched and Hyperbranched Polypeptides

Branched polypeptides contain side chains attached to a main polymer backbone, while hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups. mdpi.comgoogle.com One approach to synthesizing hyperbranched polypeptides involves the use of an "inimer," a molecule that can act as both an initiator and a monomer. nih.govgoogle.com

For instance, a photocaged L-lysine NCA has been used to create hyperbranched poly(L-lysine) through a phototriggered ring-opening polymerization. nih.gov This method allows for the synthesis of hyperbranched structures with tunable molecular weights and degrees of branching. nih.gov Another strategy involves a repetitive sequence of NCA polymerization and end-functionalization/deprotection steps to build generations of branches. mdpi.comgoogle.com While direct synthesis of hyperbranched poly(L-serine) is less commonly detailed, the principles from other amino acids can be applied using appropriately functionalized serine derivatives. The synthesis of hyperbranched polymers from serine derivatives has been explored, highlighting their potential biodegradability. google.com

Table 2: Approaches to Branched and Hyperbranched Polypeptides

Strategy Description Example Monomer System Resulting Architecture
Inimer Polymerization A monomer that also acts as an initiator, leading to branching. Photocaged L-lysine NCA Hyperbranched nih.gov
Repetitive Growth Sequential polymerization and end-group functionalization/deprotection. Nε-protected L-lysine NCA Highly branched/dendritic graft google.com
Self-Condensing Vinyl Polymerization Polymerization of inimers to form hyperbranched structures. Serine-derived inimers Hyperbranched google.com

Star Polypeptides

Star polypeptides consist of multiple linear polymer chains, or "arms," radiating from a central core. mdpi.comnih.gov The "core-first" approach is a common method for their synthesis, where a multifunctional initiator serves as the central core from which the polypeptide arms grow. mdpi.comrsc.org Dendrimers, such as polypropylene (B1209903) imine (PPI) and poly(amidoamine) (PAMAM), are frequently used as these multifunctional initiators due to their well-defined number of initiating sites (e.g., primary amine groups). mdpi.comrsc.orgresearchgate.net

The ring-opening polymerization of a protected L-serine NCA, such as O-benzyl-L-serine NCA, initiated by a dendritic core would lead to the formation of a star-shaped poly(O-benzyl-L-serine). Subsequent deprotection would then yield a star-shaped poly(L-serine). The number of arms in the star polymer is determined by the functionality of the initiator core, and the length of the arms can be controlled by the monomer-to-initiator ratio. rsc.org This architecture allows for the creation of high molecular weight, water-soluble polypeptides with a high density of functional groups at the periphery. nih.gov

Table 3: Synthesis of Star Polypeptides via the "Core-First" Method

Core Initiator Monomer Resulting Star Polymer (after deprotection) Key Characteristics
Polypropylene imine (PPI) dendrimer Nε-benzyloxycarbonyl-L-lysine NCA Star poly(L-lysine) Defined number of arms, high functionality. mdpi.com
Poly(amidoamine) (PAMAM) dendrimer γ-benzyl-L-glutamate NCA Star poly(L-glutamic acid) Tunable arm length and density. rsc.orgresearchgate.net
Asymmetric polyglycerol dendrimers Nε-benzyloxycarbonyl-L-lysine NCA Asymmetric star poly(L-lysine) Asymmetric topology, influences self-assembly. nih.gov

Molecular Brush Structures

Molecular brushes, also known as bottle-brush polymers, are composed of a long polymer backbone with densely grafted polymer side chains. rero.chnih.gov The synthesis of polypeptide-based molecular brushes can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through." mdpi.comnih.gov

In the "grafting-from" approach, polypeptide side chains are grown directly from initiating sites along a pre-existing polymer backbone. rero.chnih.gov This is typically accomplished via surface-initiated ring-opening polymerization (SI-ROP) of NCAs from a functionalized backbone. rero.ch For example, a poly-L-glutamate backbone containing reactive side chains can be used to initiate the polymerization of other monomers. mdpi.com To create a poly(L-serine) brush, one could envision a backbone polymer functionalized with initiators for the ROP of a protected L-serine NCA. This method generally allows for higher grafting densities compared to the "grafting-to" approach. rero.ch

The "grafting-through" method involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. mdpi.comnih.gov A polypeptide macromonomer of protected poly(L-serine) could be synthesized and then polymerized through its functional end-group to form the brush structure.

Table 4: Strategies for Synthesizing Polypeptide Molecular Brushes

Strategy Description Example System
Grafting-From Polymerization of side chains from a pre-formed backbone. rero.ch SI-ROP of NCAs from an initiator-functionalized polymer. rero.ch
Grafting-To Attachment of pre-synthesized side chains to a backbone. nih.gov Coupling of pre-made polypeptide chains to a reactive polymer backbone.
Grafting-Through Polymerization of macromonomers. mdpi.com ROMP of norbornene-functionalized polypeptide macromonomers. mdpi.com

Post-Polymerization Modification of Derived Polypeptides

Post-polymerization modification is a powerful strategy for introducing functionality into polypeptides after the main chain has been formed. nih.govresearchgate.net This is particularly important for amino acids like serine, where the reactive hydroxyl group often needs to be protected during polymerization. acs.org

Deprotection Strategies

The removal of protecting groups from the side chains of polypeptides is a critical step to unmask the functional groups and obtain the final desired material. iris-biotech.de For poly(L-serine) synthesized from protected monomers, the choice of deprotection agent depends on the specific protecting group used. thermofisher.com

Common protecting groups for the hydroxyl function of serine include the benzyl (Bzl) and tert-butyl (tBu) groups. acs.orgiris-biotech.de The benzyl group is typically removed by strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), or through catalytic hydrogenation. nih.govrsc.org The tert-butyl group is acid-labile and is commonly removed using TFA. iris-biotech.dethermofisher.com It is crucial that the deprotection conditions are chosen carefully to avoid degradation of the polypeptide backbone. thermofisher.com

For example, the deprotection of star-shaped poly(Nε-benzyloxycarbonyl-L-lysine) to yield star-shaped poly(L-lysine) is achieved by treating the polymer with HBr in TFA. nih.gov Similarly, poly(O-benzyl-L-serine) would require a deprotection step to yield poly(L-serine). The efficiency of this removal is vital for the final properties and functionality of the polypeptide.

Table 5: Common Protecting Groups for Serine and Their Deprotection Reagents

Protecting Group Chemical Name Deprotection Reagent(s) Reference(s)
Bzl Benzyl HBr in acetic acid, TFA, Catalytic Hydrogenation nih.govrsc.org
tBu tert-Butyl Trifluoroacetic acid (TFA) iris-biotech.dethermofisher.com
Z Benzyloxycarbonyl HBr in acetic acid/TFA nih.gov
Chx Cyclohexyl Trifluoromethanesulfonic acid-thioanisole in TFA rsc.org

Site-Specific Functionalization (e.g., Thiol-ene Chemistry)

The modification of polypeptides after polymerization is a critical strategy for creating functional materials with precisely tailored properties. For polypeptides derived from this compound (NCA), post-polymerization modification allows for the introduction of a wide array of functional groups that would not be compatible with the conditions of ring-opening polymerization. Thiol-ene "click" chemistry has emerged as a particularly effective method for the site-specific functionalization of poly(L-serine) backbones. researchgate.netacs.org This reaction is valued for its high efficiency, specificity, and mild reaction conditions, often proceeding with high yields under UV irradiation in the presence of a photoinitiator. mpg.de

The process typically begins with the polymerization of an L-Serine NCA monomer where the side-chain hydroxyl group is protected with an alkene-containing moiety, such as a pentenyl group, to form poly(O-pentenyl-L-serine). researchgate.net The pendant vinyl groups along the polypeptide chain serve as reactive sites for the subsequent thiol-ene reaction. researchgate.netnih.gov By reacting the polymer with various thiol-containing molecules, a diverse range of functionalities can be grafted onto the polypeptide side chains.

A notable example involves the functionalization of poly(O-pentenyl-L-serine) with mercaptoethylamine hydrochloride. researchgate.net This reaction, catalyzed by UV light, proceeds in high yield to attach amino groups to the side chains, resulting in a cationic polypeptide. researchgate.net This modification dramatically alters the polymer's properties, transforming it into a water-soluble material that adopts a stable β-sheet conformation in aqueous solutions across a range of pH and temperatures. researchgate.netacs.orgnih.gov The introduction of charged groups via this method has been shown to impart cell-penetrating capabilities to the polypeptide, highlighting its potential in biomedical applications. researchgate.netnih.gov

Interactive Table 1: Example of Thiol-ene Functionalization of a Poly(L-serine) Derivative

ParameterDescriptionReference
Starting Polymer Poly(O-(4-pentenyl)-L-serine) researchgate.net
Functionalizing Agent Mercaptoethylamine hydrochloride researchgate.net
Chemistry Thiol-ene "click" reaction researchgate.netacs.org
Catalyst/Conditions UV light irradiation, photoinitiator (e.g., DMPA) nih.gov
Resulting Polymer Cationic poly(L-serine) derivative researchgate.net
Key Outcome Quantitative grafting efficiency, high water solubility (> 5 mg/mL) nih.gov
Conformation Adopts a stable β-sheet conformation in water researchgate.netnih.gov

Introduction of Reactive Handles for Further Modification

The ability to perform post-polymerization modifications is contingent on the successful incorporation of reactive handles into the polypeptide structure. In the context of L-serine-based polypeptides, this is achieved by polymerizing L-Serine NCA monomers that have been pre-functionalized with a protected, reactive side chain. The protecting group itself often serves as the reactive handle for subsequent chemical transformations after polymerization. researchgate.netmdpi.com

The hydroxyl group of the serine side chain is highly reactive and must be protected before the synthesis and polymerization of the NCA monomer to prevent undesired side reactions. researchgate.netacs.org Various O-protected serine derivatives have been developed for this purpose, where the choice of protecting group dictates the type of reactive handle available on the resulting polymer. researchgate.net

Common strategies include:

Alkene Handles: As discussed previously, protecting the serine hydroxyl as a pentenyl ether yields O-pentenyl-L-serine NCA. researchgate.net The polymerization of this monomer produces a polypeptide decorated with pendant alkene groups, which are excellent substrates for thiol-ene chemistry, allowing for the addition of thiol-containing molecules. researchgate.netnih.gov

Hydroxyl Handles: The use of protecting groups like benzyl or tert-butyl ethers allows for the synthesis of poly(O-benzyl-L-serine) or poly(O-tert-butyl-L-serine). researchgate.nettandfonline.com These protecting groups can be removed after polymerization under specific conditions (e.g., acidolysis for tert-butyl) to regenerate the free hydroxyl groups along the polypeptide chain. tandfonline.com These hydroxyl groups serve as versatile reactive handles for a variety of subsequent modifications, such as esterification or phosphorylation. acs.org

Other Functional Handles: The principles of side-chain protection and modification can be extended to introduce other types of reactive handles. By choosing an appropriate protecting group on the L-serine monomer prior to NCA formation, it is possible to introduce functionalities like alkynes, azides, or protected amines, which can then participate in a range of bioorthogonal conjugation reactions. mdpi.comacs.org

This approach provides a modular platform for designing complex polypeptide architectures. By first synthesizing a stable polymer backbone with latent reactive sites and then introducing specific functionalities, researchers can create advanced materials with precisely controlled chemical compositions and properties for a variety of applications. mdpi.com

Interactive Table 2: L-Serine NCA Monomers with Side Chains as Reactive Handles

L-Serine NCA Monomer DerivativeSide-Chain Protecting GroupReactive Handle IntroducedPotential Post-Polymerization ChemistryReference
O-pentenyl-L-serine NCAPentenyl etherAlkene (vinyl) groupThiol-ene coupling researchgate.netnih.gov
O-benzyl-L-serine NCABenzyl etherHydroxyl (after deprotection)Esterification, Phosphorylation researchgate.net
O-tert-butyl-L-serine NCAtert-Butyl etherHydroxyl (after deprotection)Esterification, Phosphorylation researchgate.nettandfonline.com
O-acetyl-L-serine NCAAcetyl esterHydroxyl (after deprotection)Esterification, Phosphorylation researchgate.net

Conformational Analysis and Supramolecular Assembly of Poly L Serine Based Materials

Investigation of Secondary Structures

The secondary structure of poly(L-serine) and its derivatives has been extensively studied using techniques such as Circular Dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. These analyses reveal the conditions under which different conformational states are favored.

Poly(L-serine) and its modified forms have a strong propensity to form β-sheet structures, particularly in aqueous environments. For instance, water-soluble poly(L-serine)s with elongated and charged side-chains, synthesized via the ring-opening polymerization of O-pentenyl-L-serine N-carboxyanhydride, predominantly adopt a β-sheet conformation in aqueous solution. nih.govillinois.eduresearchgate.net

Circular dichroism (CD) spectroscopy of these modified poly(L-serine)s shows characteristic signals for β-sheets. A notable example is a block copolymer of polyethylene (B3416737) glycol (PEG) and a modified poly(L-serine), PEG₁₁₂-b-(PPELS₇₀-g-CA), which displays two negative dichroic peaks at 202 nm and 216 nm in water. nih.gov Analysis of these spectra indicated that the polymer adopts a conformation comprising approximately 45% β-sheet. nih.gov The β-sheet structure is further confirmed by FTIR spectroscopy, which reveals an amide I peak at 1628 cm⁻¹ and an amide II peak at 1520 cm⁻¹, both characteristic of β-sheet conformations. nih.gov Homopolypeptides of modified L-serine were also found to be insoluble in most solvents and adopted β-sheet conformations. researchgate.net

The stability of this β-sheet structure is a key feature. Studies have shown that the β-sheet conformation of these poly(L-serine) derivatives is remarkably stable against changes in pH from 1 to 9 and temperatures ranging from 10 °C to 80 °C. nih.gov

Table 1: Spectroscopic Data for β-Sheet Conformation of Modified Poly(L-serine)
PolymerTechniqueCharacteristic Peaks/SignalsInferred ConformationReference
PEG₁₁₂-b-(PPELS₇₀-g-CA)Circular Dichroism (CD)Negative peaks at 202 nm and 216 nm~45% β-sheet nih.gov
PEG₁₁₂-b-(PPELS₇₀-g-CA)FTIR SpectroscopyAmide I at 1628 cm⁻¹, Amide II at 1520 cm⁻¹β-sheet nih.gov
Telechelic and Linear Poly(L-serine)FTIR SpectroscopyAmide I peak at 1630 cm⁻¹β-sheet acs.org

While often found in β-sheet or random coil forms, poly(L-serine) can also adopt an α-helical conformation under specific conditions. It has been reported that poly(L-serine) can exhibit an α-helical structure in water, but this can transition to a random coil. nih.govtandfonline.com The stability of this α-helix is dependent on the hydrogen bonding between the side chain hydroxyl groups and water molecules, rather than with the polypeptide backbone. nih.govtandfonline.com

The solvent environment plays a crucial role in inducing and stabilizing the α-helical conformation. Trifluoroethanol (TFE), a known inducer of secondary structures, can promote the formation of α-helices in poly(L-serine) derivatives. For example, an amphiphilic block copolymer of poly(L-phenylalanine) and poly(L-serine) (PFS), which is in a random coil state in a phosphate-buffered saline (PBS) solution at pH 7.4, can partially transform into an α-helix in a 50% (v/v) aqueous solution of TFE. nih.govtandfonline.com The CD spectrum in 50% TFE showed a strong positive band at 192 nm and weaker positive bands at 205 nm and 216 nm, alongside negative bands, indicating a mix of α-helix and random coil structures. nih.gov Similarly, a copolymer of serine and lysine, poly(Ser:22-co-Lys:78), exists as an α-helix in 100% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and transitions to a random coil in 100% water. oup.com

In aqueous solutions under physiological conditions, poly(L-serine) derivatives often adopt a random coil conformation. This is particularly true for water-soluble polypeptide electrolytes where electrostatic repulsion between charged side chains can destabilize ordered secondary structures. nih.gov

For example, amphiphilic poly(L-phenylalanine)-b-poly(L-serine) (PFS) polypeptides in a PBS solution at pH 7.4 exhibit a CD spectrum with a negative band at 198 nm and a positive band at 210 nm, which is characteristic of a random coil conformation. nih.govtandfonline.com The formation of micelles from these block copolymers can lead to a more complex network of intermolecular hydrogen bonds, which disrupts the intramolecular hydrogen bonds necessary for helical structures, favoring a helix-to-coil transition. nih.govtandfonline.com Furthermore, poly(Ser:22-co-Lys:78) is found to be in a random coil state in 100% water. oup.com

α-Helical Conformation Analysis

Factors Influencing Polypeptide Conformation (e.g., Solvent, pH, Temperature)

The conformation of poly(L-serine) is a dynamic equilibrium influenced by several external factors.

Solvent: As discussed, solvents like TFE and methanol (B129727) are known to induce ordered secondary structures. While TFE can promote α-helix formation in some poly(L-serine) copolymers, methanol has been reported to induce a random coil to β-sheet transition in PEGylated poly(L-serine)s. nih.gov However, some modified poly(L-serine)s show unusual stability of their β-sheet structure even with varying concentrations of methanol or TFE. nih.gov

pH: The pH of the solution can significantly impact the conformation, especially for polypeptides with ionizable side chains. However, certain modified poly(L-serine)s with elongated, charged side chains have been shown to maintain a stable β-sheet conformation across a wide pH range (pH 1 to 9). nih.gov In contrast, for poly(L-phenylalanine)-b-poly(L-serine) micelles, the size remains stable in buffers with pH ranging from 5 to 9. nih.gov Poly(L-serine) produced by chemoenzymatic polymerization was found to be insoluble from pH 1.0 to 8.0 but soluble at a highly basic pH of 12.0. acs.org

Temperature: Temperature can also influence the conformational stability. Some poly(L-serine) derivatives with stable β-sheet structures show negligible change in their conformation at temperatures ranging from 10 °C to 80 °C. nih.gov

Table 2: Influence of External Factors on Poly(L-serine) Conformation
FactorConditionObserved Effect on Poly(L-serine) ConformationReference
Solvent50% (v/v) Trifluoroethanol (TFE)Partial random coil to α-helix transition nih.govtandfonline.com
MethanolInduces random coil to β-sheet transition in some derivatives nih.gov
pHRange of 1 to 9Stable β-sheet conformation in some modified derivatives nih.gov
TemperatureRange of 10 °C to 80 °CStable β-sheet conformation in some modified derivatives nih.gov

Supramolecular Self-Assembly of Polypeptides

The ability of poly(L-serine)-based polymers to self-assemble into higher-order structures is a direct consequence of their conformational behavior and amphiphilicity.

Amphiphilic block copolymers containing a hydrophilic poly(L-serine) block and a hydrophobic block can self-assemble in aqueous solutions to form micelles. These micelles typically have a core-shell structure, with the hydrophobic blocks forming the core and the hydrophilic poly(L-serine) blocks forming the corona. nih.gov

For example, poly(L-phenylalanine)-b-poly(L-serine) (PFS) polypeptides self-assemble into micelles with average diameters ranging from 110 to 240 nm. nih.govtandfonline.com These micelles are stable in buffers with pH ranging from 5 to 9 and in serum albumin solution, and they have a low critical micelle concentration (CMC) of 4.0 μg/mL. nih.gov

The self-assembly of polypeptides can also lead to the formation of hydrogels. This process often involves the formation of fibrillar networks through non-covalent interactions, such as hydrogen bonding, which then entangle to trap water and form a gel. nih.govacs.org While the direct formation of hydrogels from poly(L-serine) synthesized from L-Serine NCA is an area of ongoing research, the inherent ability of poly(L-serine) to form β-sheets, a common motif in hydrogel-forming peptides, suggests its potential in this application. For instance, poly-DL-serine has been used to create highly water-soluble hydrogels. researchgate.net Also, block copolypeptides of poly(L-lysine) and poly(L-threonine) can self-assemble into fibrils and form hydrogels at higher concentrations. acs.org

Table 3: Mentioned Chemical Compounds
Compound Name
L-Serine N-Carboxyanhydride
Poly(L-serine)
O-pentenyl-L-serine N-carboxyanhydride
Polyethylene glycol (PEG)
PEG₁₁₂-b-(PPELS₇₀-g-CA)
Poly(L-phenylalanine)
Poly(L-phenylalanine)-b-poly(L-serine) (PFS)
Trifluoroethanol (TFE)
Methanol
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
Poly(Ser:22-co-Lys:78)
Poly-DL-serine
Poly(L-lysine)
Poly(L-threonine)

Relationship between Primary Structure and Supramolecular Features

The primary structure of poly(L-serine) (polySer) is a critical determinant of its higher-order conformational and supramolecular characteristics. The presence of the hydroxyl group in the side chain of each serine residue allows for a high degree of hydrogen bonding, which fundamentally dictates the polypeptide's secondary structure and subsequent self-assembly. nih.govacs.org Unmodified, homochiral poly(L-serine) is known to be insoluble in water due to the formation of stable, intermolecular β-sheet structures. nsf.gov However, strategic modifications to the primary structure—including the polymer architecture, the sequence of amino acids, and chemical alterations to the side chain—can profoundly influence the resulting supramolecular features.

Recent research has explored how designing different primary structures, such as linear versus telechelic polypeptides, can modulate self-assembly and material properties. acs.orgnih.gov Chemoenzymatic polymerization has been utilized to synthesize both linear poly(L-serine) (L-polySer) and a telechelic variant (T-polySer), which incorporates flexible oligo(ethylene oxide) linkers with alanine (B10760859) residues. nih.gov While both forms were found to create β-sheet structures, their self-assembly and miscibility with other polymers, like poly(vinyl alcohol) (PVA), differed significantly, altering the mechanical properties of the resulting composite films. acs.orgnih.gov This suggests that architectural changes at the primary structure level provide a powerful tool for tuning the macroscopic properties of poly(L-serine)-based materials. nih.gov

Table 1: Comparison of Poly(L-serine) Variants Based on Primary Structure

Feature Linear Poly(L-serine) (L-polySer) Telechelic Poly(L-serine) (T-polySer) Reference
Primary Structure Conventional linear chain of serine residues. Serine polymer chains initiated from a central, flexible telechelic initiator (e.g., containing oligo(ethylene oxide) and alanine). acs.org, nih.gov
Predominant Secondary Structure β-sheet β-sheet (with some α-helix/random coil contribution from the linker). nih.gov
Self-Assembly Forms distinct self-assembled structures. Exhibits unique self-assembling features compared to the linear counterpart. nih.gov, researchgate.net
Miscibility with PVA Shows different miscibility characteristics compared to T-polySer. Differences in miscibility with PVA affect the final properties of blended films. nih.gov

| Effect on PVA Film Mechanics | Increases Young's modulus. | Increases Young's modulus; alters ductility and toughness differently than L-polySer. | acs.org, nih.gov |

Even subtle changes to the amino acid backbone can lead to dramatic shifts in conformation. A compelling example is the comparison between poly(L-serine) and its close structural analog, poly(L-homoserine), which has an additional methylene (B1212753) group in its side chain. While poly(L-serine) strongly favors the formation of water-insoluble β-sheets, poly(L-homoserine) is water-soluble and adopts a disordered conformation. nsf.gov This stark difference underscores the precise relationship between the primary structure and the resulting supramolecular assembly, where a minor modification disrupts the hydrogen-bonding network that stabilizes the β-sheet in poly(L-serine).

Furthermore, the primary structure can be intentionally modified through side-chain engineering to control the polypeptide's properties. Grafting hydrophilic chains, such as oligo(ethylene glycol) (oligo-EG), onto the serine side-chain hydroxyl group yields a water-soluble polymer. illinois.edu In aqueous solution, these modified polymers exist in a disordered state but can be induced to form β-sheet conformations by changing the solvent environment, for instance, by adding methanol. illinois.edunih.gov Similarly, introducing elongated, charged side chains via chemical modification of an O-pentenyl-L-serine N-carboxyanhydride-derived polymer results in water-soluble poly(L-serine) analogues that stably adopt a mixed β-sheet and random coil conformation, which is resistant to changes in pH and temperature. nih.gov These findings demonstrate that covalent modification of the primary structure is a viable strategy to override the innate tendency of poly(L-serine) to form insoluble aggregates, thereby enabling the design of functional, soluble materials with controlled secondary structures.

Table 2: Impact of Primary Structure Modification on Poly(L-serine) Supramolecular Features

Modification to Primary Structure Resulting Polymer Resulting Conformation / Assembly Reference
Homologue Extension (extra -CH2- in side chain) Poly(L-homoserine) Water-soluble, disordered conformation. nsf.gov
Side-Chain Grafting (Oligo-EG) EG-grafted poly(L-serine) Water-soluble; disordered in water, transitions to β-sheet with solvent change (e.g., adding methanol). illinois.edu
Side-Chain Grafting (Elongated, charged groups) PEG-b-(PPELS-g-CA) Water-soluble; stable mixed β-sheet and random coil conformation. nih.gov
Architectural Design (Telechelic Initiator) Telechelic poly(L-serine) β-sheet formation with unique self-assembly compared to linear poly(L-serine). nih.gov

Advanced Characterization Techniques for L Serine N Carboxyanhydride and Derived Polymers

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the chemical structure, composition, and secondary structure of L-Serine NCA and its resulting polymers.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in L-Serine NCA and for monitoring the progress of its ring-opening polymerization. The spectrum of the NCA monomer is characterized by strong carbonyl (C=O) stretching bands in the anhydride (B1165640) group, typically appearing around 1830 cm⁻¹. rsc.org

Upon polymerization to poly(L-serine), the characteristic anhydride peaks disappear, and new absorption bands corresponding to the amide linkages of the polypeptide backbone emerge. The Amide I band (C=O stretching) and Amide II band (N-H bending and C-N stretching) are particularly informative. The positions of these bands can provide insights into the secondary structure of the polypeptide. For instance, bands around 1654 cm⁻¹ (Amide I) and 1546 cm⁻¹ (Amide II) are consistent with an α-helical conformation, while a strong Amide I band around 1611 cm⁻¹ is indicative of a β-sheet structure. nsf.gov Disordered or random coil conformations typically show an Amide I band near 1647 cm⁻¹. nsf.gov

Interactive Data Table: Characteristic FTIR Bands for Poly(L-serine) Secondary Structures

Secondary StructureAmide I (cm⁻¹)Amide II (cm⁻¹)Reference
α-Helix~1654~1546 nsf.gov
β-Sheet~1611-1630~1538-1550 nsf.govresearchgate.net
Random Coil~1647~1538 nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

NMR spectroscopy is fundamental for the detailed structural analysis of both the L-Serine NCA monomer and the resulting poly(L-serine).

¹H NMR: In the ¹H NMR spectrum of O-benzyl-L-serine NCA, characteristic peaks include the NH proton (around 6.44 ppm), the α-proton (around 4.33 ppm), and the benzyl (B1604629) protons. mdpi.com For poly(L-serine), the ¹H NMR spectrum reveals signals for the α-proton (4.6-5.0 ppm) and the methylene (B1212753) protons of the side chain (around 3.9 ppm). researchgate.netnih.gov The degree of polymerization can often be estimated by comparing the integral values of end-group protons to those of the repeating monomer units. nih.gov

¹³C NMR: The ¹³C NMR spectrum of L-Serine NCA shows distinct resonances for the carbonyl carbons of the anhydride ring (e.g., ~152.1 ppm and ~175.1 ppm for a protected serine NCA). mdpi.com Following polymerization, these signals are replaced by the amide carbonyl resonance in the polypeptide backbone. For poly(L-serine), the α-carbon and β-carbon of the serine residue typically appear around 55.7 ppm and 63.6 ppm, respectively, though these can shift depending on the solvent and protecting groups used. mdpi.com

COSY: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are used to establish connectivity between protons. For instance, in poly(L-serine), ¹H-¹H COSY can confirm the assignment of the α-proton by showing its correlation with the methylene protons in the side chain. researchgate.netnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Serine Derivatives

Compound/PolymerNucleusα-CHβ-CH₂Carbonyl (C=O)SolventReference
O-benzyl-L-serine NCA¹H~4.33~3.77-CDCl₃ mdpi.com
O-benzyl-L-serine NCA¹³C~57.7~37.0~152.1, ~175.1CDCl₃ mdpi.com
Poly(L-serine)¹H~4.6-5.0~3.9-TFA-d researchgate.net
N-Boc-L-serine-OMe¹³C~55.7~63.6~155.7, ~171.2CDCl₃ mdpi.com

Circular Dichroism (CD) Spectroscopy for Conformation

CD spectroscopy is a crucial technique for determining the secondary structure of poly(L-serine) and its derivatives in solution. The conformation of the polypeptide backbone gives rise to characteristic CD signals in the far-UV region (190-250 nm). umich.edu

α-Helix: An α-helical conformation is characterized by two negative bands around 222 nm and 208 nm, and a positive band around 192 nm. nsf.gov

β-Sheet: A β-sheet structure typically displays a negative band around 216-218 nm and a positive band around 195-200 nm. nih.govillinois.edu Some studies report two negative dichroic peaks at 202 nm and 216 nm for β-sheet conformations. nih.gov

Random Coil: A random coil or disordered conformation is generally identified by a strong negative band near 200 nm. umich.edutandfonline.com

The conformation of poly(L-serine) can be influenced by factors such as solvent, pH, temperature, and side-chain modifications. nih.govillinois.edu For example, some poly(L-serine) derivatives adopt a β-sheet conformation in aqueous solution, which is stable against changes in pH and temperature. nih.govillinois.edu

Chromatographic and Mass Spectrometric Analysis

These techniques are essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing their physical and biological properties.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the standard method for analyzing the molecular weight distribution (polydispersity index, PDI = Mw/Mn) of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. By using a calibrated system, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined. nsf.govacs.org

For poly(L-serine) and its derivatives, SEC is used to confirm successful polymerization and to assess the control over the polymerization process. A narrow, monomodal peak in the chromatogram indicates a well-controlled polymerization with a low PDI, often close to 1.0. acs.orgmdpi.com The choice of eluent is critical; for protected poly(serine) derivatives, solvents like dimethylformamide (DMF) with additives like LiBr are often used. nih.govillinois.edu For some poly(serine)s with poor solubility, only the low molecular weight fractions might be soluble for analysis. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS)

MALDI-ToF-MS is a soft ionization technique that allows for the precise mass determination of large biomolecules like polypeptides. It provides detailed information about the absolute molecular weight of the polymer chains and can reveal the presence of different end groups or side products. nih.govacs.org

In the analysis of poly(L-serine), the MALDI-ToF spectrum shows a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the serine monomer unit (87 m/z). researchgate.netacs.org This allows for the direct determination of the degree of polymerization for each chain in the distribution. researchgate.net The technique is sensitive enough to distinguish between polymers with different C-terminal groups, such as a hydrolyzed C-terminus versus an esterified one. researchgate.net MALDI-ToF-MS has been used to characterize poly(L-serine) with degrees of polymerization ranging from 5 to 22. nih.govkyoto-u.ac.jp

Non-Aqueous Capillary Electrophoresis (NACE)

Non-Aqueous Capillary Electrophoresis (NACE) is a high-resolution analytical technique used for the characterization of synthetic polymers, including polypeptides derived from N-Carboxyanhydrides (NCAs). scispace.com It offers detailed quantitative information on the oligomeric distribution and the distribution according to polymer end-groups. researchgate.net This method is particularly valuable for studying the polymerization of NCAs as it can clearly identify and separate the desired polymer from unreacted monomers and products of side reactions, which often limit the control over the final polypeptide structure. mdpi.com

Research by Vayaboury et al. on the n-hexylamine-initiated polymerization of Nε-trifluoroacetyl-l-lysine N-carboxyanhydride, a system analogous to Serine-NCA polymerization, demonstrated the power of NACE. mdpi.com Their work revealed that polymerizations conducted at room temperature or higher resulted in significant side reactions, leading to polymers with broad molecular weight distributions. mdpi.com However, by lowering the polymerization temperature to 0 °C, these side reactions were effectively suppressed, resulting in the formation of well-defined polymers with minimal "dead" polymer chains. researchgate.netmdpi.com NACE was instrumental in identifying these outcomes, providing clear electropherograms that distinguished between the main product and termination products. scispace.comresearchgate.net This demonstrates that NACE is a critical tool for optimizing polymerization conditions to achieve living and controlled polymerization of NCA monomers. researchgate.net

Table 1: NACE Analysis of Polypeptide Synthesis at Different Temperatures Data based on findings for poly(Nε-trifluoroacetyl-l-lysine) synthesis, illustrating the utility of NACE for NCA-derived polymers. mdpi.com

Polymerization TemperatureObservation via NACEImplication
> Room TemperatureBroad molecular weight distribution; presence of side-reaction products.Uncontrolled polymerization with significant chain termination.
0 °CNarrow molecular weight distribution; almost no dead polymer formed.Controlled, living polymerization with suppressed side reactions. mdpi.com

Morphological and Structural Analysis

The physical form and atomic arrangement of polypeptide chains are critical to their function. Techniques such as Wide-Angle X-ray Scattering (WAXS) and Atomic Force Microscopy (AFM) provide essential information on the solid-state structure and surface morphology of materials derived from L-Serine N-Carboxyanhydride.

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique used to investigate the atomic-level structure of materials, particularly the crystalline and amorphous components of polymers. numberanalytics.commdpi.com When applied to polypeptides derived from this compound, WAXS provides critical information on the secondary structure (e.g., α-helices or β-sheets), degree of crystallinity, and the orientation of polymer chains. mdpi.com The technique involves directing a beam of X-rays at the sample and measuring the angles and intensities of the scattered X-rays. numberanalytics.com The resulting diffraction pattern contains sharp peaks corresponding to crystalline domains and broad halos from amorphous regions.

From the WAXS pattern, several key structural parameters can be determined:

Crystal Structure: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline regions. mdpi.com For polypeptides, this data is crucial for identifying the type of secondary structure present. For instance, specific diffraction peaks are characteristic of the anti-parallel β-sheet structures often found in silk-like polymers. mdpi.com

Degree of Crystallinity: By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percentage of the material that is crystalline can be estimated. mdpi.com

Crystallite Size and Orientation: The width of the diffraction peaks provides information about the size of the nanocrystallites. In oriented or fibrous samples, the azimuthal distribution of the diffraction intensity reveals the preferred orientation of the polymer chains. mdpi.com

Studies on polymers of O-benzyl-L-serine (a protected precursor to poly-L-serine) have utilized WAXS to confirm their structure and properties. tue.nl

Table 2: Structural Information Obtained from WAXS Analysis of Polypeptides

ParameterInformation DerivedSignificance
Peak Position (2θ)Inter-atomic and inter-chain spacing (d-spacing)Identifies crystal lattice and secondary structure (e.g., β-sheets). numberanalytics.commdpi.com
Peak AreaRatio of crystalline to amorphous contentDetermines the degree of crystallinity, affecting mechanical and thermal properties. mdpi.com
Peak WidthSize of the crystalline domains (nanocrystallites)Relates to the perfection and size of the ordered regions within the polymer.
Azimuthal Intensity DistributionDegree of molecular orientationCharacterizes the alignment of polymer chains in fibers or stretched films. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique for visualizing and characterizing the surface of materials at the nanoscale. pressbooks.pubresearchgate.net Unlike electron microscopy, AFM can operate in various environments and provides a three-dimensional topographic map of the surface with extremely high resolution. pressbooks.pubnih.gov The technique works by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. mdpi.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create the surface image. nih.gov

For polymers derived from this compound, AFM is invaluable for:

Visualizing Surface Morphology: AFM can directly image the self-assembled structures of polypeptides, such as nanofibers, thin films, or coatings on a substrate. pku.edu.cn This is critical for applications in tissue engineering and biomaterials, where surface topography influences cell adhesion and growth. mdpi.com

Measuring Surface Roughness: Quantitative analysis of AFM images provides statistical measures of surface roughness, which is a key parameter for controlling surface properties like wetting and friction. researchgate.net

Probing Nanomechanical Properties: Through a technique known as force spectroscopy, AFM can measure local mechanical properties like elasticity and adhesion at the nanoscale. nih.gov

In studies involving zwitterionic polypeptides grafted onto gold surfaces, AFM has been used to confirm the presence and morphology of the polymer coating. pku.edu.cn

Table 3: Applications of AFM in Polypeptide Characterization

Analysis ModeMeasurementInformation Gained
Imaging (Tapping Mode)Surface TopographyProvides 3D visualization of surface features, such as polymer chains, aggregates, and pores. pressbooks.pubresearchgate.net
Imaging (Tapping Mode)Surface Roughness (Ra, Rq)Quantifies the texture of the polymer surface. researchgate.net
Force SpectroscopyForce-Distance CurvesMeasures local adhesion, stiffness, and elastic modulus of the material. nih.govmdpi.com

Kinetic Analysis Techniques

Understanding the kinetics of polymerization is essential for controlling the molecular weight, dispersity, and architecture of the final polypeptide. In-situ monitoring techniques and methods for determining reactivity ratios are central to achieving this control.

In-situ Monitoring of Polymerization

In-situ monitoring involves tracking the progress of a polymerization reaction in real-time without disturbing the system. researchgate.net For the ring-opening polymerization (ROP) of this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used in-situ technique. The NCA monomer has two characteristic carbonyl (C=O) stretching bands in the IR spectrum (typically around 1850 and 1790 cm⁻¹). As the polymerization proceeds and the NCA ring is opened, these anhydride peaks disappear. researchgate.net

By continuously recording the IR spectrum of the reaction mixture, one can plot the decrease in the concentration of the NCA monomer over time. This allows for the precise determination of the polymerization rate and how it is affected by variables such as temperature, initiator type, and catalyst concentration. researchgate.net This kinetic data is crucial for designing controlled polymerization systems that can produce polypeptides with predictable molecular weights and low dispersities. nih.gov Another powerful in-situ method is Quartz Crystal Microbalance with Dissipation (QCM-D), which can monitor the real-time adsorption and growth of polymer layers on a surface. pku.edu.cn

Reactivity Ratio Determination Methodologies

When this compound is copolymerized with one or more different NCA monomers, the composition and sequence of the resulting copolymer are determined by the relative reactivities of the monomers. These are quantified by reactivity ratios, denoted as r₁ and r₂. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2.

The determination of these ratios is critical for predicting and controlling the final copolymer structure (i.e., random, alternating, or blocky). mdpi.com A common approach is the Kelen–Tüdos method, which involves carrying out a series of copolymerizations with varying initial monomer feed ratios (f₁) and measuring the resulting copolymer composition (F₁) at low conversion. mdpi.comresearchgate.net

In a study on the N-heterocyclic carbene (NHC)-catalyzed random copolymerization of L-alanine NCA (monomer 2) with O-benzyl-L-serine NCA (Bn-Ser NCA, monomer 1), the reactivity ratios were precisely determined. mdpi.comnih.gov The results showed that the L-alanine NCA was significantly more reactive than the Bn-Ser NCA. mdpi.com

Table 4: Reactivity Ratios for the Copolymerization of O-benzyl-L-serine NCA (M₁) and L-alanine NCA (M₂) *

ParameterValueInterpretation
r₁ (Bn-Ser NCA)0.25The propagating chain ending in Bn-Ser NCA prefers to add Ala NCA over another Bn-Ser NCA.
r₂ (Ala NCA)4.43The propagating chain ending in Ala NCA strongly prefers to add another Ala NCA over Bn-Ser NCA. mdpi.comresearchgate.net
r₁ • r₂1.108The value is close to 1, indicating a random copolymer is formed, but with a higher proportion of Ala repeating units due to its higher reactivity. mdpi.com

*Data from NHC-catalyzed copolymerization. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel L-Serine NCA Derivatives

The functional hydroxyl group of the serine side chain serves as a versatile handle for chemical modification, enabling the synthesis of a diverse range of L-Serine NCA derivatives with tailored properties. This area of research is critical for expanding the applications of polyseries into fields such as targeted drug delivery and advanced functional materials. acs.orgnih.gov

One promising direction is the synthesis of L-Serine NCA derivatives with elongated and charged side-chains. For instance, researchers have successfully synthesized water-soluble poly(L-serine)s with terminally charged groups via the ring-opening polymerization of O-pentenyl-L-serine N-carboxyanhydride, followed by thiol-ene reactions. acs.org These modified polymers have demonstrated the ability to form stable β-sheet conformations in aqueous solutions and exhibit cell-penetrating capabilities with low cytotoxicity, making them attractive for drug delivery applications. acs.org

Furthermore, the development of L-Serine NCA derivatives is not limited to charged moieties. The incorporation of other functional groups, such as carbohydrates, can lead to the creation of glycopolypeptides with potential immunomodulatory properties for applications in cancer immunotherapy. escholarship.org The synthesis of serine-derived NCA monomers bearing various sugar moieties has been explored to this end. escholarship.org Additionally, the synthesis of L-serine derivatives with antioxidant and anti-inflammatory properties has been reported, highlighting the broad scope of potential modifications. researchgate.net

The ability to introduce a wide array of functionalities through the serine hydroxyl group allows for the creation of a new generation of "smart" biomaterials that can respond to specific biological cues or environmental stimuli. This includes the development of materials for tissue engineering, where the polymer can be tailored to promote cell adhesion and proliferation.

Precision Control in Polymerization Kinetics and Architecture

Achieving precise control over the ring-opening polymerization (ROP) of L-Serine NCA is paramount for synthesizing well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. escholarship.orgmdpi.comnih.gov This level of control is essential for creating complex polymer architectures, such as block copolymers, which have applications in areas like self-assembling materials and drug delivery vehicles. escholarship.orgillinois.edu

The kinetics of NCA polymerization can be influenced by several factors, including the choice of initiator, temperature, and pressure. mdpi.comrsc.orgchemrxiv.org For instance, the use of transition-metal initiators has been shown to provide living polymerizations, enabling the synthesis of polypeptides with controlled molecular weights and low polydispersity indices. illinois.edu More recently, organocatalysts, such as N-heterocyclic carbenes (NHCs), have emerged as powerful tools for the controlled ROP of NCAs, allowing for rapid and controlled polymerization under mild conditions. nih.gov

Research has also focused on optimizing reaction conditions to enhance control. For example, conducting NCA polymerizations at low temperatures can minimize side reactions, leading to better-defined polymers. rsc.org The effect of pressure on polymerization rates has also been investigated, with studies showing that for certain NCAs, a lower pressure can lead to faster polymerization. rsc.org

The ability to precisely control the polymerization of L-Serine NCA allows for the synthesis of complex architectures beyond simple linear homopolymers. This includes the creation of block copolymers where a poly(L-serine) segment is combined with other polymer blocks to create amphiphilic structures that can self-assemble into micelles or vesicles. nih.govescholarship.org For example, a novel amphiphilic copolypeptide, poly(L-phenylalanine)-b-poly(L-serine), has been synthesized and shown to self-assemble into micelles for potential tumor-targeted drug delivery. nih.gov

The following table summarizes key findings from studies on controlling L-Serine NCA polymerization:

ParameterEffect on PolymerizationKey Findings
Initiator Influences control and living characterTransition metal complexes and N-heterocyclic carbenes enable controlled/living polymerization. illinois.edunih.gov
Temperature Affects reaction rate and side reactionsLower temperatures (e.g., 0°C) can reduce side reactions. rsc.org
Pressure Can influence polymerization rateLower pressure can accelerate the polymerization of some NCAs. rsc.org
Catalyst Can accelerate and control polymerizationAcids with specific pKa values can act as catalysts, accelerating the reaction while maintaining control. chemrxiv.orgchinesechemsoc.org

Integration with Other Polymerization Methodologies

To further expand the architectural and functional diversity of L-serine-based polymers, researchers are exploring the integration of NCA ring-opening polymerization (ROP) with other polymerization techniques. This "hybrid" approach allows for the creation of novel block and graft copolymers that combine the unique properties of polypeptides with those of other synthetic polymers.

One notable example is the combination of NCA ROP with Atom Transfer Radical Polymerization (ATRP). nih.gov This can be achieved by using an initiator that is capable of initiating both polymerization methods. For instance, an amino acid-based initiator can be used to first polymerize an L-Serine NCA derivative, followed by the ATRP of a vinyl monomer to create a well-defined block copolymer. nih.gov This strategy opens up possibilities for creating materials with a wide range of properties, such as thermo- or pH-responsive materials.

Another powerful technique that can be combined with NCA ROP is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. whiterose.ac.uk This combination allows for the synthesis of complex architectures, such as graft copolymers, where polypeptide side chains are grafted onto a synthetic polymer backbone. For example, thermoresponsive block copolymers have been created by combining polysarcosine synthesized via NCA ROP with a polymer block synthesized via RAFT. whiterose.ac.uk

The integration of these different polymerization methods provides a versatile platform for designing advanced materials. For example, the synthesis of polymer nanoparticles for drug delivery can be achieved by combining NCA ROP and RAFT to create amphiphilic block copolymers that self-assemble in aqueous solution. whiterose.ac.uk

Advanced Theoretical and Computational Modeling of L-Ser NCA Systems

Advanced theoretical and computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the mechanisms and kinetics of L-Serine NCA polymerization. frontiersin.orgnih.govnih.govacs.org These computational approaches provide valuable insights that complement experimental findings and guide the rational design of new polymerization strategies.

DFT calculations have been instrumental in elucidating the intricate details of the ring-opening polymerization mechanism. frontiersin.orgnih.gov For instance, studies have investigated the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), which are the two primary pathways for NCA polymerization. mdpi.com DFT calculations have helped to determine the rate-determining steps in these mechanisms and to understand the influence of different initiators and catalysts on the polymerization process. nih.govacs.org

One area where DFT has been particularly insightful is in studying the polymerization of N-substituted NCAs. nih.gov The presence of a substituent on the nitrogen atom can significantly affect the polymerization mechanism and kinetics. nih.gov Computational studies have been used to compare the polymerization of L-alanine-NCA and sarcosine-NCA (an N-substituted glycine (B1666218) NCA), providing insights into the differences in their reactivity. acs.org

Furthermore, computational modeling can be used to predict the properties of the resulting polymers. For example, simulations can be used to study the secondary structure of poly(L-serine) and its derivatives, helping to understand how chemical modifications to the side chain influence the polymer's conformation. nsf.gov This predictive capability is crucial for designing materials with specific properties for applications in areas like tissue engineering and drug delivery.

The following table highlights some of the key contributions of computational modeling to the understanding of L-Serine NCA systems:

Computational MethodApplicationKey Insights
Density Functional Theory (DFT) Elucidation of polymerization mechanismsDetailed understanding of the normal amine mechanism (NAM) and the role of initiators and catalysts. frontiersin.orgnih.govnih.govacs.org
Molecular Dynamics (MD) Simulations Prediction of polymer conformationInsights into the secondary structure (e.g., α-helix vs. β-sheet) of poly(L-serine) and its derivatives. nsf.gov
Quantum Chemical Calculations Investigation of reaction kineticsDetermination of energy barriers and rate-determining steps in the polymerization process. frontiersin.orgacs.org

Q & A

Q. What safety protocols are critical when handling L-Ser NCA monomers?

  • Methodological Answer : NCAs are moisture-sensitive and release CO₂ upon hydrolysis. Use gloveboxes or Schlenk lines for synthesis. Wear nitrile gloves, safety goggles, and lab coats. Dispose of waste in sealed containers with desiccants, and neutralize residual NCAs with anhydrous ethanol before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.